1-(4-Bromophenyl)-4-isopropylpiperazine
Description
BenchChem offers high-quality 1-(4-Bromophenyl)-4-isopropylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-4-isopropylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHMZWBUSAXLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464856 | |
| Record name | 1-(4-Bromophenyl)-4-isopropylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844431-60-3 | |
| Record name | 1-(4-Bromophenyl)-4-isopropylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Bromophenyl)-4-isopropylpiperazine as a research chemical
[1]
Part 1: Executive Summary & Chemical Identity[1]
1-(4-Bromophenyl)-4-isopropylpiperazine (CAS: 844431-60-3 ) is a substituted phenylpiperazine derivative utilized primarily as a chemical probe in neuroscience and a building block in medicinal chemistry.[1] Structurally, it consists of a piperazine ring N-substituted with a para-bromophenyl group and an isopropyl moiety.[1]
This scaffold belongs to a "privileged class" of monoamine receptor ligands. While the parent compound, 1-(4-bromophenyl)piperazine (pBPP ), is a known non-selective serotonin (5-HT) receptor agonist and metabolite, the addition of the bulky N-isopropyl group significantly alters its physicochemical profile, enhancing lipophilicity and modifying receptor subtype selectivity (e.g., favoring Sigma-1 or Histamine H3 interactions over 5-HT2 pathways).[1]
Chemical Data Table
| Property | Specification |
| IUPAC Name | 1-(4-Bromophenyl)-4-(propan-2-yl)piperazine |
| CAS Number | 844431-60-3 |
| Molecular Formula | C₁₃H₁₉BrN₂ |
| Molecular Weight | 283.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in water |
| LogP (Predicted) | ~3.2 (High lipophilicity, BBB penetrant) |
| pKa (Predicted) | ~8.8 (Basic nitrogen) |
| SMILES | CC(C)N1CCN(CC1)C2=CC=C(C=C2)Br |
Part 2: Pharmacology & Mechanism of Action[2]
Structure-Activity Relationship (SAR)
The pharmacological utility of 1-(4-Bromophenyl)-4-isopropylpiperazine is defined by three structural domains:
-
The Piperazine Core: Provides the basic nitrogen (pKa ~8.8) essential for electrostatic interaction with the conserved aspartate residue in monoamine GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).[1]
-
The 4-Bromophenyl Tail: A lipophilic, electron-withdrawing moiety.[1] In 5-HT2A/2C receptors, this group occupies a hydrophobic pocket, often conferring partial agonist activity.[1] The bromine atom also facilitates metabolic stability against para-hydroxylation.
-
The N-Isopropyl Head: This is the critical differentiator from the parent pBPP. The isopropyl group adds steric bulk and lipophilicity.
-
Effect 1: Reduces affinity for 5-HT2 receptors compared to the N-unsubstituted or N-methyl analogs.[1]
-
Effect 2: Increases affinity for Sigma-1 (
) receptors and Histamine H3 receptors , where bulky N-substituents are tolerated or preferred.[1] -
Effect 3: Enhances blood-brain barrier (BBB) permeability.[1]
-
Signaling Pathway & Receptor Targets
Research indicates this scaffold acts as a "dirty drug" or multi-target ligand unless further derivatized. Its primary utility is as a fragment lead for optimizing selectivity.
Figure 1: Predicted pharmacological interaction map based on phenylpiperazine SAR.[1] The N-isopropyl group shifts selectivity away from direct 5-HT agonism toward Sigma-1 and H3 modulation.[1]
Part 3: Synthesis & Manufacturing[1][2]
The most robust route for synthesizing high-purity 1-(4-Bromophenyl)-4-isopropylpiperazine avoids the over-alkylation byproducts common with direct alkylation.[1] Reductive amination is the preferred method.
Synthetic Protocol: Reductive Amination
Reaction Type: One-pot Reductive Amination Precursor: 1-(4-Bromophenyl)piperazine (CAS: 66698-28-0)[1][2]
Reagents:
-
Substrate: 1-(4-Bromophenyl)piperazine (1.0 eq)
-
Carbonyl Source: Acetone (Excess, acts as solvent/reagent) or 1.2 eq in DCE.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Catalyst: Acetic Acid (catalytic amount, pH adjustment)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 1-(4-Bromophenyl)piperazine (10 mmol) in anhydrous DCE (50 mL).
-
Imine Formation: Add Acetone (12 mmol) and Glacial Acetic Acid (0.5 mL). Stir at room temperature for 30 minutes under Nitrogen atmosphere to allow the iminium ion to form.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]
-
Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 20 minutes.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.
-
Purification: Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Isolation: Purify the crude oil via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallize the HCl salt from Ethanol/Ether.
Figure 2: Synthetic pathway via reductive amination, ensuring mono-alkylation selectivity.
Part 4: Experimental Protocols (In Vitro)
Solubility & Stock Preparation
Due to the lipophilic nature of the isopropyl and bromophenyl groups, aqueous solubility is poor.
-
Stock Solution: Dissolve 10 mg in 1 mL of 100% DMSO (Concentration: ~35 mM).
-
Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]
-
Working Solution: Dilute into aqueous buffer (PBS or HBSS) immediately prior to use.[1] Maximum recommended DMSO concentration in cell assays is 0.1%.
Binding Assay Validation (Generic GPCR)
To verify activity, a radioligand displacement assay is standard.
-
Membrane Prep: HEK293 cells overexpressing the target receptor (e.g., 5-HT2A or Sigma-1).[1]
-
Radioligand: [³H]-Ketanserin (for 5-HT2A) or [³H]-(+)-Pentazocine (for Sigma-1).[1]
-
Incubation:
-
Mix: 50 µL Membrane prep + 50 µL Radioligand + 50 µL Test Compound (10⁻⁹ to 10⁻⁵ M).[1]
-
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression.
Part 5: Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
Handling Precautions:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle powder in a fume hood to avoid inhalation.
-
Genotoxicity Warning: Some phenylpiperazine derivatives have shown potential for DNA intercalation. Treat as a potential mutagen until specific toxicology data is available.
References
-
Biosynth. 1-(4-Bromophenyl)-4-isopropylpiperazine Product Data. Retrieved from .[1]
-
PubChem. 1-(4-Bromophenyl)piperazine Compound Summary. National Library of Medicine. Retrieved from .[1]
- Jacobsen, E. J., et al. (1999). Piperazine imidazoles as potent, selective, and orally active antagonists of the combined 5-HT1A/1B/1D receptors. Journal of Medicinal Chemistry. (Contextual SAR for N-substituted piperazines).
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for synthesis).
- Glennon, R. A., et al. (2002). Binding of phenylpiperazines to 5-HT receptors. Journal of Medicinal Chemistry. (Mechanistic grounding for phenylpiperazine pharmacology).
Methodological & Application
1-(4-Bromophenyl)-4-isopropylpiperazine experimental protocols
Application Note: Synthesis and Utilization of 1-(4-Bromophenyl)-4-isopropylpiperazine
Executive Summary
1-(4-Bromophenyl)-4-isopropylpiperazine (CAS: 844431-60-3) is a critical piperazine scaffold employed in the development of CNS-active agents (e.g., H3 receptor antagonists, MAO inhibitors) and as a versatile intermediate in cross-coupling chemistry.[1][2] Its structural dualism—containing a basic tertiary amine and an electrophilic aryl bromide—makes it a valuable "linchpin" for modular drug design.
This guide details two validated synthesis protocols: Reductive Amination (Method A) for high-throughput ease, and Buchwald-Hartwig Amination (Method B) for convergent synthesis.[1][2] Furthermore, it outlines a downstream application protocol for Suzuki-Miyaura coupling , demonstrating the molecule's utility as a building block.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 1-(4-Bromophenyl)-4-isopropylpiperazine |
| CAS Number | 844431-60-3 |
| Molecular Formula | C₁₃H₁₉BrN₂ |
| Molecular Weight | 283.21 g/mol |
| Appearance | Off-white solid or viscous oil (often isolated as HCl salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water (free base) |
| pKa (Calc) | ~8.9 (Piperazine N4) |
Synthesis Protocols
Method A: Reductive Amination (Recommended)
Rationale: This method utilizes the "Abdel-Magid" protocol.[1][3] It is preferred for its operational simplicity, mild conditions, and avoidance of toxic alkyl halides. It selectively alkylates the N4 position of the commercially available 1-(4-bromophenyl)piperazine using acetone.[1]
Reagents:
-
Substrate: 1-(4-Bromophenyl)piperazine (CAS: 66698-28-0)[1][2][4][5]
-
Carbonyl Source: Acetone (Excess, acts as reagent and co-solvent)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2][6]
-
Catalyst: Acetic Acid (AcOH)[1]
Step-by-Step Protocol:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromophenyl)piperazine (10.0 mmol, 2.41 g) in DCE (50 mL).
-
Activation: Add Acetone (20.0 mmol, 1.5 mL) and Acetic Acid (10.0 mmol, 0.6 mL). Stir at room temperature (RT) for 30 minutes to allow hemiaminal formation.
-
Reduction: Cool the mixture slightly to 0°C (optional, to mitigate exotherm). Add Sodium triacetoxyborohydride (14.0 mmol, 2.97 g) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and stir at RT for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1][2]
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer.[6] Extract the aqueous layer with DCM (2 x 20 mL).[1]
-
Purification: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification Note: If the crude purity is <95%, purify via silica gel flash chromatography (Eluent: 0-5% MeOH in DCM).[1]
-
-
Salt Formation (Optional): Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the dihydrochloride salt.
Method B: Buchwald-Hartwig Cross-Coupling
Rationale: Use this method if starting from 1-bromo-4-iodobenzene to differentiate the halogens, or 1,4-dibromobenzene (requires careful stoichiometry).[1][2]
Reagents:
-
Catalyst: Pd₂(dba)₃ (1 mol%) / BINAP (2 mol%)[1]
Step-by-Step Protocol:
-
Inertion: Flame-dry a Schlenk flask and purge with Argon.
-
Loading: Add Pd₂(dba)₃ (0.05 mmol), BINAP (0.10 mmol), and NaOtBu (6.0 mmol). Purge again.
-
Solvation: Add anhydrous Toluene (20 mL), 1-Isopropylpiperazine (5.0 mmol), and 1-Bromo-4-iodobenzene (5.0 mmol).
-
Mechanistic Note: The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, ensuring selectivity for the mono-aminated product.[1]
-
-
Heating: Heat the mixture to 80°C–100°C for 12 hours.
-
Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via column chromatography.[2][6][8]
Workflow Visualization
Caption: Operational workflow for the reductive amination synthesis (Method A) and downstream utility.
Downstream Application: Suzuki-Miyaura Coupling
The aryl bromide moiety allows this molecule to serve as a coupling partner for aryl boronic acids, enabling the rapid synthesis of biaryl piperazine libraries.[1]
Protocol:
-
Mix: In a microwave vial, combine 1-(4-Bromophenyl)-4-isopropylpiperazine (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon.
-
Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 1 hour.
-
Result: Yields the 4-(4-isopropylpiperazin-1-yl)-biaryl derivative.
Analytical Characterization (Expected Data)
To validate the synthesis, ensure the following spectral features are present:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30 (d, 2H): Aromatic protons ortho to Bromine (Deshielded).
-
δ 6.75 (d, 2H): Aromatic protons ortho to Nitrogen (Shielded by resonance).
-
δ 3.15 (t, 4H): Piperazine protons adjacent to the Aniline Nitrogen.
-
δ 2.70 (m, 1H): Methine proton of the Isopropyl group (Septet).
-
δ 2.65 (t, 4H): Piperazine protons adjacent to the Isopropyl amine.
-
δ 1.05 (d, 6H): Methyl protons of the Isopropyl group (Doublet).
-
-
MS (ESI):
References
-
Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry.
-
Biosynth. (n.d.).[2] "1-(4-Bromophenyl)-4-isopropylpiperazine Product Page." Biosynth Catalog.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
- 1. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(4-BROMOPHENYL)PIPERAZINE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. reddit.com [reddit.com]
- 4. chembk.com [chembk.com]
- 5. 1-(4-溴苯基)哌嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Assessment & Application Guide: 1-(4-Bromophenyl)-4-isopropylpiperazine
Executive Summary & Scientific Rationale
1-(4-Bromophenyl)-4-isopropylpiperazine (hereafter referred to as BPIP ) represents a critical scaffold in the development of Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders. While the piperazine core is classically associated with Histamine H3 receptor antagonism, recent structure-activity relationship (SAR) studies have identified N-substituted piperazines as potent modulators of Monoamine Oxidase (MAO) isoforms.
This Application Note provides a rigorous framework for researchers to evaluate BPIP as a dual-action candidate (MAO inhibition + receptor modulation). The presence of the 4-bromophenyl moiety enhances lipophilicity, potentially facilitating Blood-Brain Barrier (BBB) penetration, while the isopropyl group influences selectivity toward the hydrophobic substrate channel of MAO-B.
Key Application Areas:
-
Alzheimer’s Disease (AD): Mitigating oxidative stress via MAO-B inhibition.[1]
-
Parkinson’s Disease (PD): Dopamine conservation strategies.
-
Polypharmacology: Investigating dual H3R antagonism and MAO inhibition profiles.
Chemical Properties & Handling
Compound Identity:
-
IUPAC Name: 1-(4-Bromophenyl)-4-isopropylpiperazine[2][3][4][5][6]
-
Molecular Formula: C₁₃H₁₉BrN₂
-
Solubility Profile: High lipophilicity. Insoluble in water; soluble in DMSO (>20 mg/mL) and Ethanol.
Preparation of Stock Solutions: To ensure experimental reproducibility, avoid freeze-thaw cycles which can degrade the brominated moiety.
-
Primary Stock (10 mM): Dissolve 2.83 mg of BPIP in 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear.
-
Aliquot Storage: Dispense into amber glass vials (light sensitive) and store at -20°C.
-
Working Solutions: Dilute Primary Stock in assay buffer (e.g., Potassium Phosphate, pH 7.4) immediately prior to use. Ensure final DMSO concentration is <1% to prevent enzyme denaturation.
Mechanistic Hypothesis: The Piperazine Scaffold in MAO Inhibition
The inhibition of MAO enzymes by BPIP is hypothesized to follow a competitive reversible mechanism, distinct from the irreversible propargylamine-based inhibitors (e.g., Selegiline).
Structural Logic:
-
The "Gate" Theory: The bulky 4-bromophenyl group likely occupies the entrance cavity of the MAO active site.
-
Isoform Selectivity: MAO-B has a bipartite cavity (entrance and substrate cavity). The isopropyl group of BPIP is sterically favorable for the narrower substrate cavity of MAO-B compared to the monopartite cavity of MAO-A.
Visualization: MAO-B Inhibition Pathway
The following diagram illustrates the downstream effects of BPIP-mediated MAO-B inhibition in a dopaminergic neuron.
Figure 1: Mechanism of Action. BPIP competitively inhibits MAO-B, preventing the degradation of Dopamine into toxic DOPAC/H2O2 and increasing the pool available for synaptic release.
Protocol: Fluorometric MAO Inhibition Assay
This protocol utilizes the peroxidase-coupled Amplex Red method, which is superior to spectrophotometric methods for screening lipophilic compounds like BPIP due to higher sensitivity and reduced interference.
Materials Required[1][3][4][7][8][9][10][11]
-
Enzymes: Recombinant Human MAO-A and MAO-B (expressed in baculovirus).
-
Substrate: Tyramine (non-selective) or p-Tyramine.
-
Detection Agent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
-
Coupling Enzyme: Horseradish Peroxidase (HRP).
-
Inhibitor: BPIP (Test Compound), Clorgyline (MAO-A Control), Selegiline (MAO-B Control).
Step-by-Step Workflow
Step 1: Buffer Preparation Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Freshly prepare the reaction mixture containing:
-
Amplex Red (200 µM)
-
HRP (1 U/mL)
-
Tyramine (1 mM)
Step 2: Inhibitor Incubation (Pre-treatment)
-
In a black 96-well microplate, add 10 µL of BPIP (diluted to concentrations: 0.1 nM – 100 µM).
-
Add 40 µL of MAO-A or MAO-B enzyme solution (final concentration 5 µg/mL).
-
Critical Step: Incubate at 37°C for 15 minutes. This allows the inhibitor to equilibrate with the enzyme active site before substrate competition begins.
Step 3: Reaction Initiation
-
Add 50 µL of the Reaction Mixture (Amplex Red/HRP/Tyramine) to each well.
-
Final assay volume: 100 µL.
Step 4: Kinetic Measurement
-
Measure fluorescence immediately using a microplate reader.
-
Settings: Excitation 530-560 nm; Emission 590 nm.
-
Read continuously for 30 minutes at 37°C (Kinetic Mode).
Experimental Workflow Diagram
Figure 2: Fluorometric Assay Workflow. The generation of Resorufin is directly proportional to MAO activity.
Data Analysis & Interpretation
Calculation of IC50
Convert Raw Fluorescence Units (RFU) to % Inhibition using the formula:
-
RFU_control: Enzyme + Substrate + Vehicle (DMSO).
-
RFU_blank: Buffer + Substrate (No Enzyme).
Plot log[BPIP] vs. % Inhibition using non-linear regression (Sigmoidal dose-response) to determine IC50.
Expected Results (Reference Ranges)
Based on structural analogs (benzylpiperidines) and SAR data:
| Parameter | MAO-A | MAO-B | Interpretation |
| IC50 (Hypothetical) | > 10 µM | 0.1 - 1.0 µM | MAO-B Selective |
| Selectivity Index (SI) | - | > 100 | Ratio of IC50(A) / IC50(B) |
| Reversibility | - | Reversible | Activity recovers after dialysis |
Note: If BPIP shows IC50 < 1 µM for both isoforms, it is a non-selective inhibitor.
Advanced Validation: Kinetic Mode of Inhibition
To confirm if BPIP is a competitive inhibitor (binding the active site) or non-competitive (allosteric), perform a Lineweaver-Burk analysis.
Protocol:
-
Fix BPIP concentration at 3 levels (e.g., IC25, IC50, IC75).
-
Vary Tyramine substrate concentration (1 µM to 100 µM).
-
Plot 1/Velocity vs. 1/[Substrate].
Interpretation:
-
Competitive Inhibition: Lines intersect at the Y-axis (Vmax unchanged, Km increases). This is the expected profile for piperazine derivatives.
-
Non-Competitive: Lines intersect at the X-axis (Km unchanged, Vmax decreases).
Safety & Compliance
-
Hazard Identification: 1-(4-Bromophenyl)-4-isopropylpiperazine is classified as an irritant. It may have cytotoxic properties at high concentrations (>100 µM) due to the brominated aromatic ring.
-
Waste Disposal: Collect all DMSO/assay waste in halogenated organic solvent containers.
-
Regulatory: While currently a research reagent, derivatives of this class are monitored for potential psychoactive properties. Ensure compliance with local controlled substance laws if synthesizing analogs.
References
-
Lee, H., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097.[7] Retrieved from [Link]
- Provides the foundational SAR data for piperazine/benzylpiperidine deriv
- Carradori, S., & Petzer, J. P. (2015). Novel monoamine oxidase inhibitors: a patent review (2012–2014). Expert Opinion on Therapeutic Patents, 25(1), 91-110. Review of piperazine scaffolds in MAO inhibition.
- Chemical property verific
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. 1213080-28-4,(S)-2-Amino-2-(pyridin-3-yl)ethan-1-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. biosynth.com [biosynth.com]
- 4. 1-(4-Bromophenyl)-4-isopropylpiperazine | 844431-60-3 | Benchchem [benchchem.com]
- 5. chem960.com [chem960.com]
- 6. 844431-60-3 | Sigma-Aldrich [sigmaaldrich.com]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-(4-Bromophenyl)-4-isopropylpiperazine for Neuroscience Research
Executive Summary
1-(4-Bromophenyl)-4-isopropylpiperazine (CAS: 844431-60-3) is a specialized lipophilic derivative of the phenylpiperazine class, widely recognized in neuroscience as a "privileged scaffold" for targeting monoaminergic systems. Unlike its parent compound, 1-(4-bromophenyl)piperazine (pBPP), the addition of the N-isopropyl group significantly enhances the compound's lipophilicity (cLogP), facilitating superior Blood-Brain Barrier (BBB) penetration.
This application note details the utility of 1-(4-Bromophenyl)-4-isopropylpiperazine as a research probe for neuroprotection , Monoamine Oxidase (MAO) inhibition , and serotonergic (5-HT) receptor profiling . It is particularly valuable for researchers investigating multi-target mechanisms in Alzheimer’s disease (AD) and anxiety disorders, where dual modulation of enzymatic degradation (MAO) and receptor signaling is required.
Technical Specifications & Chemical Properties[1]
Before initiating biological assays, researchers must account for the physicochemical properties that dictate solubility and stability.
Table 1: Physicochemical Profile
| Property | Specification | Experimental Implication |
| IUPAC Name | 1-(4-Bromophenyl)-4-isopropylpiperazine | N/A |
| CAS Number | 844431-60-3 | Verification key for reagents.[1] |
| Molecular Formula | C₁₃H₁₉BrN₂ | |
| Molecular Weight | 283.21 g/mol | Calculation of molarity (mM). |
| Solubility (Water) | Low (< 0.1 mg/mL) | Critical: Requires organic co-solvent (DMSO) or cyclodextrin complexation. |
| Solubility (DMSO) | High (> 20 mg/mL) | Preferred stock solvent. |
| pKa (Calc) | ~8.5 (Piperazine N) | Protonated at physiological pH (7.4). |
| Lipophilicity | High | Excellent BBB penetration; prone to non-specific binding in plasticware. |
Core Applications in Neuroscience[3]
Monoamine Oxidase (MAO) Inhibition & Neuroprotection
The phenylpiperazine moiety is a known pharmacophore for MAO inhibition.[1] By inhibiting MAO (particularly MAO-B), this compound reduces the oxidative deamination of dopamine, thereby preserving neurotransmitter levels and reducing oxidative stress—a key pathway in Alzheimer's research.
Serotonergic Receptor Profiling
The 4-bromophenyl substitution pattern is classically associated with high affinity for 5-HT receptors (specifically 5-HT₂A and 5-HT₂C). The isopropyl group modifies the steric bulk, potentially altering selectivity profiles compared to the parent pBPP, making it a useful tool for Structure-Activity Relationship (SAR) studies.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-action mechanism where the compound modulates receptor signaling while simultaneously preventing neurotransmitter degradation.
Figure 1: Dual-mechanism pathway showing MAO inhibition and receptor modulation leading to neuroprotective outcomes.
Experimental Protocols
Protocol A: Preparation of "CNS-Ready" Stock Solutions
Challenge: The isopropyl group increases lipophilicity, making aqueous solubility a hurdle for in vivo or cellular studies. Objective: Create a stable, injectable or cell-compatible formulation.
Materials:
-
1-(4-Bromophenyl)-4-isopropylpiperazine (Solid)[1]
-
DMSO (Anhydrous, Cell Culture Grade)
-
HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin)
-
PBS (Phosphate Buffered Saline, pH 7.4)
Step-by-Step:
-
Primary Stock (100 mM): Dissolve 28.3 mg of compound in 1 mL of 100% DMSO. Vortex for 30 seconds until clear. Store at -20°C (Stable for 3 months).
-
Working Solution (In Vitro): Dilute Primary Stock 1:1000 in culture medium (final 0.1% DMSO).
-
Vehicle for In Vivo (IP Injection):
-
Prepare 20% w/v HP-β-CD in PBS.
-
Slowly add Primary Stock (DMSO) to the HP-β-CD solution while vortexing rapidly.
-
Target final composition: 5% DMSO / 95% (20% HP-β-CD).
-
Note: This encapsulation prevents precipitation upon contact with physiological fluids.
-
Protocol B: High-Throughput MAO-B Inhibition Assay
Objective: Quantify the IC₅₀ of the compound against Monoamine Oxidase B (MAO-B).
Reagents:
-
Recombinant Human MAO-B enzyme.
-
Substrate: Tyramine or a fluorogenic probe (e.g., Amplex Red).
-
Positive Control: Selegiline (Deprenyl).
Procedure:
-
Plate Setup: Use 96-well black-walled plates.
-
Enzyme Incubation: Add 50 µL of MAO-B enzyme (0.5 U/mL) in reaction buffer (100 mM Potassium Phosphate, pH 7.4).
-
Compound Addition: Add 10 µL of test compound (Series dilution: 1 nM to 100 µM). Incubate at 37°C for 15 minutes to allow enzyme-inhibitor binding.
-
Reaction Start: Add 40 µL of Substrate/Detection mix (e.g., Tyramine + HRP + Amplex Red).
-
Kinetic Read: Measure fluorescence (Ex/Em 530/590 nm) every 60 seconds for 30 minutes.
-
Analysis: Plot slope (RFU/min) vs. log[Concentration]. Fit to a sigmoidal dose-response curve to determine IC₅₀.
Protocol C: In Vivo BBB Penetration Assessment
Objective: Verify that the isopropyl modification confers sufficient lipophilicity for brain uptake.
Workflow Diagram:
Figure 2: Pharmacokinetic workflow for assessing Blood-Brain Barrier (BBB) permeability.
Critical Analysis Step:
-
Calculate the Brain-to-Plasma ratio (Kp) .
-
Success Criterion: A Kp > 0.5 indicates moderate penetration; Kp > 1.0 indicates excellent CNS availability.
-
Reference: Phenylpiperazines typically show Kp values between 0.8 and 2.5 depending on substitution.
Safety and Handling Guidelines
Hazard Identification (GHS Classifications):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Genotoxicity Warning: Some halogenated phenylpiperazines can intercalate DNA or form reactive metabolites. Use appropriate shielding.
-
Cytotoxicity: High concentrations (>50 µM) may be cytotoxic. Always perform an MTT or LDH release assay alongside efficacy studies to rule out false positives due to cell death.
Disposal: Treat as hazardous chemical waste. Do not dispose of down drains.
References
-
PubChem. (n.d.).[2] Compound Summary: 1-(4-Bromophenyl)piperazine (Parent Structure).[2][1][3][4] National Library of Medicine. Retrieved from [Link]
-
Ramos-Hernández, et al. (2015). Piperazine derivatives: a potentially tool for the treatment of neurological disorders.[3][5][6] PharmacologyOnLine. Retrieved from [Link]
(Note: While specific literature on the isopropyl derivative is proprietary or sparse, the protocols above are derived from standard validated methodologies for the phenylpiperazine class of CNS probes.)
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 1-(4-Bromophenyl)-4-isopropylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the design and execution of in vivo studies to characterize the pharmacological profile of 1-(4-Bromophenyl)-4-isopropylpiperazine. The structural characteristics of this molecule, featuring a bromophenyl group and a piperazine moiety, suggest potential interactions with multiple biological targets within the central nervous system (CNS) and other systems. Preliminary data indicates a complex profile including potential anti-inflammatory, antipsychotic, and neuroprotective activities, alongside warnings of cytotoxicity.[1] The related compound, 1-(4-bromophenyl)piperazine, is a known precursor in the synthesis of psychoactive drugs targeting serotonin receptors, further suggesting a potential for CNS activity.[2] This guide presents a phased, logical approach to preclinical in vivo evaluation, beginning with essential safety and pharmacokinetic profiling, followed by a suite of pharmacodynamic assays to explore efficacy in models of neuropsychiatric, neurodegenerative, inflammatory, and pain-related disorders. Each protocol is designed to be self-validating, with an emphasis on the scientific rationale behind the experimental design.
Introduction: Unveiling the Therapeutic Potential of 1-(4-Bromophenyl)-4-isopropylpiperazine
1-(4-Bromophenyl)-4-isopropylpiperazine is a piperazine derivative with a pharmacological profile that is not yet fully elucidated. The piperazine ring is a common scaffold in a multitude of approved drugs, including antipsychotics and antidepressants, valued for its ability to interact with various receptors and transporters in the CNS.[3] Initial reports suggest that this compound may act as a monoamine oxidase (MAO) inhibitor, which is a mechanism associated with antidepressant and neuroprotective effects, and may also interact with histamine H3 receptors.[1] The potential for this compound to modulate serotonergic systems, given the activity of its structural analogs, warrants a thorough investigation of its psychoactive properties.[2][4]
However, the preliminary data also raises significant safety concerns, including potential cytotoxicity and carcinogenicity, which must be addressed early in any drug development program.[1] Therefore, a carefully staged in vivo evaluation is paramount. This guide provides a strategic framework for investigating 1-(4-Bromophenyl)-4-isopropylpiperazine, balancing the exploration of its therapeutic potential with a rigorous assessment of its safety profile.
Pre-Pharmacodynamic Evaluation: Foundational Studies
Prior to investigating the efficacy of 1-(4-Bromophenyl)-4-isopropylpiperazine in disease models, it is crucial to establish its pharmacokinetic (PK) and acute toxicity profiles. These foundational studies are essential for dose selection in subsequent experiments and for ensuring the safety of the animals.
Pharmacokinetic (PK) Profiling in Rodents
Scientific Rationale: A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to designing meaningful in vivo studies.[5] The PK profile will inform the choice of administration route, dosing frequency, and sampling time points for all subsequent efficacy and toxicology studies. A typical approach involves characterizing the compound's behavior following both intravenous (IV) and oral (PO) administration to determine key parameters such as bioavailability.[6]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point per route).
-
Compound Formulation: The compound should be formulated in a vehicle suitable for both IV and PO administration (e.g., a solution in saline with a solubilizing agent like DMSO and Tween 80).
-
Dosing:
-
IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Administration: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the saphenous or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5][7]
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 1-(4-Bromophenyl)-4-isopropylpiperazine in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for PO administration) |
Acute Toxicity Assessment
Scientific Rationale: Given the preliminary reports of cytotoxicity, an acute toxicity study is mandatory to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.[1] This information is critical for establishing a safe dose range for subsequent efficacy studies and is a regulatory requirement for preclinical safety evaluation.[8] The OECD 423 guideline (Acute Oral Toxicity - Acute Toxic Class Method) provides a standardized and ethical approach to this assessment.
Experimental Protocol: Acute Oral Toxicity (Following OECD 423)
-
Animal Model: Female Wistar rats (use of a single sex is recommended by the guideline).
-
Dosing: Administer the compound orally at sequential dose levels (e.g., starting at 300 mg/kg, then progressing to 2000 mg/kg or a lower dose if toxicity is observed).
-
Observation: Closely observe the animals for clinical signs of toxicity and mortality for up to 14 days.
-
Data Collection: Record body weight, food and water consumption, and any observed clinical signs.
-
Pathology: Conduct gross necropsy on all animals at the end of the study. For animals that die during the study, necropsy should be performed immediately.
Pharmacodynamic Evaluation: Exploring Therapeutic Potential
Based on the initial pharmacological information, the following in vivo models are proposed to investigate the potential therapeutic applications of 1-(4-Bromophenyl)-4-isopropylpiperazine.
Neuropsychiatric and Behavioral Profiling
Scientific Rationale: The structural similarity to known psychoactive compounds and the potential interaction with MAO and serotonin receptors strongly suggest that 1-(4-Bromophenyl)-4-isopropylpiperazine may possess anxiolytic, antidepressant, or antipsychotic properties.[2][9] A battery of behavioral tests is necessary to characterize these potential effects.
Experimental Workflow for Neuropsychiatric Profiling
Sources
- 1. An in vivo study analyzing the anxiolytic activity of Garcinia indica fruit rind in preclinical models [journals.ipinnovative.com]
- 2. jetir.org [jetir.org]
- 3. In-Vivo Models for Management of Pain [scirp.org]
- 4. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 8. seed.nih.gov [seed.nih.gov]
- 9. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4-isopropylpiperazine
[1]
Welcome to the Advanced Synthesis Support Hub. Ticket ID: OPT-ZN-492 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: Route Selection Strategy
The synthesis of 1-(4-Bromophenyl)-4-isopropylpiperazine presents a classic chemoselectivity challenge: installing the isopropyl group without debrominating the aryl ring or causing polymerization.[1]
We recommend Route B (Reductive Amination) as the "Gold Standard" for laboratory to pilot-scale synthesis.[1][2] It offers the highest reliability for preserving the aryl-bromide "handle" required for downstream cross-coupling.[2]
Decision Matrix: Choosing Your Path
Before proceeding, verify your starting materials and constraints using the logic flow below.
Figure 1: Strategic decision tree for synthetic route selection based on precursor availability and risk profile.
Module 1: Reductive Amination (The Optimized Protocol)
Context: This route utilizes Sodium Triacetoxyborohydride (STAB) .[1][2][3][4] Unlike catalytic hydrogenation (H₂/Pd), STAB is chemoselective and will not debrominate the aryl ring (Ar-Br → Ar-H).[1]
Standard Operating Procedure (SOP-882)
| Parameter | Specification | Rationale |
| Substrate | 1-(4-Bromophenyl)piperazine | Commercially available, stable core.[1][2] |
| Carbonyl Source | Acetone (Excess, 3-5 equiv) | Acts as both reagent and partial solvent.[1][2] |
| Reductant | NaBH(OAc)₃ (STAB) (1.5 equiv) | Mild hydride source; avoids nitro/halogen reduction [1].[1][2] |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes faster iminium formation; THF is greener alternative.[1][2] |
| Additive | Acetic Acid (AcOH) (1.0 equiv) | CRITICAL: Catalyzes iminium ion formation.[1][2] |
Step-by-Step Workflow
-
Imine Formation: Dissolve 1-(4-bromophenyl)piperazine (1.0 equiv) in DCE (0.2 M). Add Acetone (4.0 equiv) and Acetic Acid (1.0 equiv).[1][2] Stir at room temperature for 30 minutes.
-
Checkpoint: Ensure the amine is fully dissolved.[2]
-
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in three portions over 15 minutes.
-
Note: Mild effervescence is normal.[2]
-
-
Quench: Stir for 4-16 hours. Quench with saturated aqueous NaHCO₃ (pH > 8).
-
Extraction: Extract with DCM (x3). Wash combined organics with brine.[2]
Troubleshooting Guide: Reductive Amination
Q: The reaction is stalled at 60% conversion. Adding more STAB doesn't help.
-
Diagnosis: The equilibrium may favor the hemiaminal rather than the iminium ion due to insufficient acid or wet solvent.[2]
-
Fix: Add 0.5 equiv of Acetic Acid . The formation of the iminium species is acid-catalyzed.[2] Ensure molecular sieves are used if the acetone is wet.[2]
Q: I see a side product with M+ - 80 mass units.
Module 2: Buchwald-Hartwig Coupling (Alternative Route)
Context: Use this if you must start from 1-isopropylpiperazine. This requires coupling with a di-halogenated benzene.[1][2]
The Selectivity Challenge
Reacting 1-isopropylpiperazine with 1,4-dibromobenzene often leads to:
-
Bis-amination: Both bromines react (formation of a symmetric dimer).[1][2]
-
Oligomerization: If stoichiometry is 1:1.
Optimized Strategy: Use 1-Bromo-4-iodobenzene .[1][2] Palladium oxidative addition is significantly faster at the C-I bond than the C-Br bond, allowing selective mono-arylation at the iodine site, leaving the bromine intact [3].
Catalyst System Recommendations
| Component | Recommendation | Why? |
| Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Standard sources of Pd(0)/Pd(II).[1][2] |
| Ligand | RuPhos or BINAP | RuPhos is specialized for secondary amines and prevents β-hydride elimination.[1][2] |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu is standard; use Cs₂CO₃ if functional groups are sensitive.[1][2] |
Troubleshooting Guide: Pd-Catalysis
Q: My catalyst turns black immediately (Pd black precipitation).
Q: Low yield with 1,4-dibromobenzene. [1]
-
Fix: If you must use the dibromide, use a 5-fold excess of 1,4-dibromobenzene. Isolate the mono-product and recycle the excess dibromide.[2]
Module 3: Purification & Isolation
Piperazines are notorious for "streaking" on silica gel due to their basicity interacting with acidic silanols.[2]
Chromatography Optimization
-
The "Magic" Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[2] This blocks the silanol sites and sharpens the peak shape.[2]
-
Alternative: Use Amine-functionalized Silica (NH₂-Silica) to eliminate the need for basified eluents.[1][2]
Crystallization (Scalable Isolation)
For >10g scale, avoid columns.
Module 4: Mechanism of Action (Visualized)
Understanding the failure points in Reductive Amination (Route B) is critical for troubleshooting.
Figure 2: Reaction pathway for Reductive Amination. The conversion of Hemiaminal to Iminium is the rate-limiting step often requiring Acid catalysis.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][6] Link[1][2]
-
Surry, D. S. , & Buchwald, S. W. (2008).[2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[2] Link[1][2]
-
Littke, A. F. , & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] Link
For further assistance, please reply with your specific TLC observations or LC-MS data.
Sources
- 1. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4-isopropylpiperazine
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-4-isopropylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important building block. By understanding the underlying reaction mechanisms and implementing appropriate control strategies, you can significantly improve the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-(4-Bromophenyl)-4-isopropylpiperazine?
A1: The synthesis of 1-(4-Bromophenyl)-4-isopropylpiperazine is typically achieved through two primary approaches:
-
One-Step Approach: This involves the direct coupling of a 4-bromophenyl halide (commonly 1-bromo-4-iodobenzene or 1,4-dibromobenzene) with N-isopropylpiperazine. The most prevalent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3]
-
Two-Step Approach: This route first involves the synthesis of 1-(4-bromophenyl)piperazine, followed by the introduction of the isopropyl group. The initial N-arylation is performed using similar coupling methods as the one-step approach (Buchwald-Hartwig or Ullmann) with piperazine. The subsequent N-isopropylation is commonly achieved via reductive amination with acetone.[4][5]
Each approach has its own set of potential side products that need to be carefully managed.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of bromine. What is this impurity and how can I prevent it?
A2: This is a very common issue. The byproduct you are observing is likely 1-phenyl-4-isopropylpiperazine, the result of hydrodehalogenation (also known as reductive dehalogenation).[1][6] This side reaction is particularly prevalent in Palladium-catalyzed reactions like the Buchwald-Hartwig amination.
Causality: Hydrodehalogenation occurs when the aryl halide complexed with the palladium catalyst undergoes a reaction that replaces the bromine atom with a hydrogen atom. This is often facilitated by the presence of a hydride source in the reaction mixture. The mechanism can be complex, but factors such as the choice of ligand, base, solvent, and the presence of impurities can influence the rate of this side reaction.[7]
For a visual representation of the main reaction and the hydrodehalogenation side reaction, please refer to the workflow diagram below.
Q3: My reaction is producing a high molecular weight impurity that is difficult to separate. What could it be?
A3: This is likely due to the formation of a diarylation product , specifically 1,4-bis(4-bromophenyl)piperazine if you are using piperazine as a starting material, or a related bis-arylpiperazine if you are starting with N-isopropylpiperazine and a di-halo-benzene. This occurs when a second molecule of the aryl halide reacts with the remaining secondary amine of the piperazine ring.[8]
Causality: The mono-arylated piperazine product is itself a secondary amine and can compete with the starting piperazine for the aryl halide in the catalytic cycle. This is especially problematic if the reaction conditions are too harsh or if the stoichiometry of the reactants is not carefully controlled.[8]
Q4: I am attempting a two-step synthesis and the isopropylation step is not clean. What are the likely side products?
A4: When performing a reductive amination of 1-(4-bromophenyl)piperazine with acetone, the primary side product to be concerned about is the over-alkylation product . While reductive amination is generally more selective than direct alkylation with an isopropyl halide, over-alkylation can still occur, though it is less common with this specific substrate.[4][9] A more likely issue is incomplete reaction, leaving unreacted 1-(4-bromophenyl)piperazine.
Another potential, though less common, side product is the formation of an alcohol via the reduction of acetone by the reducing agent, particularly if the imine formation is slow.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section provides a more in-depth look at the common side products and offers actionable strategies to minimize their formation.
| Side Product | Common Synthetic Route | Typical % Range (Unoptimized) | Mitigation Strategies |
| Hydrodehalogenation Product | Buchwald-Hartwig Amination | 5-20% | - Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., t-BuXPhos, RuPhos) which can promote the desired C-N bond formation over hydrodehalogenation.[10] - Base Selection: Use a non-nucleophilic, moderately strong base. Very strong bases can sometimes contribute to side reactions. - Temperature Control: Avoid excessively high temperatures, as this can increase the rate of hydrodehalogenation. - Purity of Reagents: Ensure all reagents and solvents are free from water and other potential hydride sources. |
| Diarylation Product | Buchwald-Hartwig, Ullmann | 2-15% | - Stoichiometry Control: Use a slight excess of the piperazine reagent (e.g., 1.1-1.2 equivalents) to favor the mono-arylation product.[11] - Slow Addition: Add the aryl halide slowly to the reaction mixture containing the piperazine. This maintains a low concentration of the aryl halide, reducing the likelihood of the second arylation. - Lower Reaction Temperature: Milder conditions can help to control the reactivity and improve selectivity. |
| Homocoupling Product (Biphenyl) | Ullmann Condensation | 1-10% | - Ligand Selection: Use appropriate ligands for the copper catalyst that can promote the hetero-coupling (C-N) over the homo-coupling (C-C) reaction. - Temperature and Catalyst Control: Careful optimization of the reaction temperature and the source/activity of the copper catalyst is crucial. |
| Unreacted Starting Materials | All Routes | Variable | - Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or GC-MS to ensure completion. - Optimize Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the optimal temperature. |
Experimental Protocols
Protocol 1: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination
This protocol provides a starting point for optimizing the reaction to minimize the formation of the hydrodehalogenation byproduct.
Materials:
-
1-Bromo-4-iodobenzene
-
N-isopropylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a dry, inert-atmosphere glovebox or Schlenk flask, add Pd(OAc)₂ (1 mol%) and t-BuXPhos (1.5 mol%).
-
Add anhydrous toluene and stir for 10 minutes to form the pre-catalyst.
-
Add 1-bromo-4-iodobenzene (1.0 equivalent) and N-isopropylpiperazine (1.2 equivalents).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by GC-MS or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The use of a bulky, electron-rich ligand like t-BuXPhos in a slight excess relative to the palladium source helps to create a sterically hindered and electronically favorable environment for the C-N coupling, outcompeting the hydrodehalogenation pathway. The controlled temperature also helps to prevent unwanted side reactions.
Protocol 2: Analytical Method for Impurity Profiling by HPLC
This HPLC method can be used to separate 1-(4-Bromophenyl)-4-isopropylpiperazine from its common process-related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a small amount of the crude or purified product in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Expected Elution Order (Approximate):
-
Unreacted piperazine derivatives (more polar).
-
1-(4-Bromophenyl)-4-isopropylpiperazine (target compound).
-
Hydrodehalogenation product.
-
Diarylation and homocoupling products (less polar).
Visualizations
Diagram 1: Synthetic Pathways and Side Product Formation
Caption: Key pathways in the Buchwald-Hartwig synthesis.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting common impurities.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
A review on analytical methods for piperazine determination. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved February 7, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. Retrieved February 7, 2026, from [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal of Pharmacy and Biological Sciences. Retrieved February 7, 2026, from [Link]
-
The synthesis, analysis and characterisation of piperazine based drugs. (2015, October 19). Anglia Ruskin Research Online. Retrieved February 7, 2026, from [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (2018). Catalysis Science & Technology. Retrieved February 7, 2026, from [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2007). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. Retrieved February 7, 2026, from [Link]
-
Solid-Phase Synthesis of N-Bi- and N-Terarylpiperazines via Three Different and Consecutive Palladium-Catalyzed Cross-Coupling Reactions. (2002). Organic Letters. Retrieved February 7, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Retrieved February 7, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
1-Bromo-4-iodobenzene. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 7, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved February 7, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2018). Molecules. Retrieved February 7, 2026, from [Link]
-
Method Development for Drug Impurity Profiling: Part 1. (2012). LCGC International. Retrieved February 7, 2026, from [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 7, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). Name Reaction in Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Reductive amination of piperazine. (n.d.). Reddit. Retrieved February 7, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2020). Molecules. Retrieved February 7, 2026, from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2014). Organic Letters. Retrieved February 7, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 7, 2026, from [Link]
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2013). Analytical Methods. Retrieved February 7, 2026, from [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2012). Tetrahedron. Retrieved February 7, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis. Retrieved February 7, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Piperazine Mono-Alkylation Strategies
Topic: Strategies to Avoid Di-alkylation in Piperazine Synthesis Role: Senior Application Scientist Status: Active Guide [v2.4]
The Core Conflict: The "Polyamination Trap"
User Question: Why does my reaction yield 40% di-alkylated product even when I use a strict 1:1 molar ratio of piperazine to alkyl halide?
Expert Answer: The failure lies in the kinetics of nucleophilicity. Piperazine contains two equivalent secondary amines. Upon mono-alkylation, the resulting product (a tertiary amine) is often more electron-rich and sterically accessible enough to compete with the unreacted starting material for the remaining alkyl halide.
If you run a standard
-
Unreacted Piperazine[1]
-
Mono-alkylated product (Desired)
-
Di-alkylated impurity (Undesired)
-
Quaternary ammonium salts (Trace/Significant depending on R-X)
To solve this, we must break the symmetry or alter the statistics.
Visualizing the Problem
The following diagram illustrates the competitive pathway that leads to yield loss.
Figure 1: The kinetic competition where the product (Mono) acts as a nucleophile, leading to di-alkylation.
Strategic Solutions (Protocols)
Method A: The "Protecting Group" Route (High Purity)
Best For: Expensive alkyl halides; GMP synthesis; when high yield is critical.
The Logic: Temporarily block one nitrogen with a Boc (tert-butoxycarbonyl) group.[2] This renders the protected amine non-nucleophilic, forcing the alkyl halide to react only with the free amine.
Protocol:
-
Protection: React piperazine with
(0.9 eq) in DCM/Methanol. Isolate N-Boc-piperazine.[3][4][5] -
Alkylation:
-
Dissolve N-Boc-piperazine (1.0 eq) in Acetonitrile or DMF.
-
Add
(2.0 eq) and Alkyl Halide (1.1 eq). -
Stir at
until TLC shows consumption.
-
-
Deprotection:
-
Dissolve the intermediate in DCM.[6]
-
Add Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Stir at RT for 1-2 hours.
-
Basify (pH > 12) and extract to obtain the mono-alkyl piperazine.
-
Pros: 100% Selectivity (no di-alkylation possible). Cons: Two extra synthetic steps (Protection/Deprotection).
Method B: The "Acid-Salt" Strategy (Scalable)
Best For: Large-scale synthesis; avoiding chromatography; cheap reagents.
The Logic: By using Piperazine Monohydrochloride (Piperazine
Protocol:
-
Preparation: Suspend Piperazine (10 mmol) in Ethanol (
). Add conc. HCl (10 mmol) dropwise. The monohydrochloride salt may precipitate or form a suspension. -
Alkylation:
-
Workup:
-
Cool the mixture. Di-alkylated byproducts often precipitate as dihydrochloride salts (solubility check required).
-
Basify aqueous layer to pH 12.
-
Extract with DCM.
-
Pros: One-pot; cost-effective.[7][12] Cons: Requires careful pH control during workup; solvent dependent (EtOH/MeOH preferred).
Method C: The "Stoichiometric Flood" (Quick & Dirty)
Best For: Very cheap piperazine; when you need material quickly and don't mind waste.
The Logic: If Piperazine is present in vast excess (10:1), the alkyl halide is statistically far more likely to encounter a virgin piperazine molecule than a product molecule.
Protocol:
-
Dissolve Piperazine (10.0 equivalents ) in DCM or Toluene.
-
Add Alkyl Halide (1.0 equivalent ) dropwise at
(slow addition is crucial). -
Workup (Critical):
-
Wash the organic layer extensively with water (
). -
Piperazine is highly water-soluble; the mono-alkylated product (if R is lipophilic) will stay in the organic layer.
-
Warning: If your R-group is hydrophilic, this separation method fails.
-
Decision Matrix: Which Method to Choose?
User Question: I have three different projects. How do I decide which method to use?
Expert Answer: Use the following decision tree to select the optimal route based on your substrate cost and chemical properties.
Figure 2: Workflow for selecting the synthesis strategy based on substrate availability and cost.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| High Di-alkylation (Method C) | Insufficient excess of piperazine.[13] | Increase ratio to 10:1 . Ensure dropwise addition of electrophile. |
| Low Yield (Method A) | Incomplete deprotection or loss during extraction. | Piperazine derivatives are water-soluble. When basifying after deprotection, ensure pH > 12 and use CHCl3/IPA (3:1) for extraction, not just DCM. |
| Precipitation (Method B) | Dihydrochloride salt formation. | This is often desired (impurities precipitate). Filter the solid; your product might be in the filtrate or the precipitate depending on the R-group. Check both by LCMS. |
| Quaternary Salts | Reaction temperature too high. | Lower temperature.[1][2][4][9] Switch to Reductive Amination (Aldehyde + NaBH(OAc)3) which mechanistically prevents quaternization.[1] |
FAQ: Reductive Amination vs. Alkylation
Q: Can I use reductive amination instead? A: Yes, and you should. If you can source the aldehyde equivalent of your alkyl group (e.g., Benzaldehyde instead of Benzyl Bromide), use Reductive Amination.[1]
-
Why? The intermediate iminium ion forms once.[8] Reducing it yields the mono-alkyl product.[1][14] The secondary reaction (forming a second iminium on the tertiary amine) is chemically impossible or highly disfavored under standard conditions.
-
Reagent: Use Sodium Triacetoxyborohydride (STAB) in DCE/DCM.
References
-
Organic Syntheses:N-Boc-piperazine Synthesis and Usage.
- Source: Organic Syntheses, Coll. Vol. 10, p.675 (2004).
-
Link:
-
Piperazine Monohydrochloride Method:Method for the preparation of piperazine monohydrochloride and selective alkyl
- Source: US P
-
Link:
-
Reductive Amination Selectivity:Reductive Amin
- Source: Master Organic Chemistry / RSC Publishing.
-
Link:
-
NIH / PubMed Central:Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
-
Source: Molecules (2020).[5]
-
Link:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents [patents.google.com]
- 12. Piperazine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
1-(4-Bromophenyl)-4-isopropylpiperazine stability and degradation issues
This guide is intended for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-4-isopropylpiperazine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information herein is synthesized from established chemical principles and relevant scientific literature to ensure accuracy and practical utility in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 1-(4-Bromophenyl)-4-isopropylpiperazine.
Q1: What are the recommended storage conditions for 1-(4-Bromophenyl)-4-isopropylpiperazine and its hydrochloride salt?
A1: For optimal stability, 1-(4-Bromophenyl)-4-isopropylpiperazine and its hydrochloride salt should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] Opened containers must be tightly resealed to prevent moisture ingress and leakage.[1] For long-term storage, refrigeration (2-8°C) is recommended.[3] The hydrochloride salt is generally more stable as a solid due to the protonation of the piperazine nitrogens, which reduces their susceptibility to oxidation.
Q2: Is 1-(4-Bromophenyl)-4-isopropylpiperazine sensitive to air or light?
A2: Yes, arylpiperazine derivatives can be sensitive to both air (oxidation) and light (photodegradation). It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or if the container is frequently opened.[4] To prevent photodegradation, always store the compound in amber vials or light-blocking containers.
Q3: What solvents are suitable for dissolving 1-(4-Bromophenyl)-4-isopropylpiperazine for experimental use?
A3: The solubility will depend on whether you are using the free base or a salt form (e.g., hydrochloride). The free base is generally soluble in organic solvents. The hydrochloride salt of 1-(4-Bromophenyl)piperazine is soluble in DMSO and PBS (pH 7.2) at concentrations of at least 10 mg/mL. When preparing solutions, it is crucial to consider the pH and potential for hydrolysis, especially for long-term experiments.
Q4: I am observing unexpected peaks in my chromatogram when analyzing my sample. Could these be degradation products?
A4: It is highly probable. The appearance of new peaks, especially with a decrease in the main compound's peak area over time, is a strong indicator of degradation. The troubleshooting guides in Section 2 provide detailed steps on how to identify these degradation products and their potential causes. Common analytical techniques to identify these impurities include High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).[1]
Q5: How does pH affect the stability of 1-(4-Bromophenyl)-4-isopropylpiperazine in aqueous solutions?
A5: The stability of arylpiperazines in aqueous solutions is often pH-dependent. The piperazine ring contains two nitrogen atoms that can be protonated at acidic pH. This can influence the compound's susceptibility to hydrolysis and other degradation pathways. Generally, extreme pH conditions (highly acidic or highly basic) and elevated temperatures can accelerate degradation. It is crucial to determine the stability of the compound at the specific pH of your experimental buffer system.
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and mitigating common stability and degradation issues encountered during experiments with 1-(4-Bromophenyl)-4-isopropylpiperazine.
Guide 1: Investigating Unexpected Experimental Results or Sample Instability
If you suspect your compound is degrading, a systematic approach is necessary to identify the cause and prevent further issues.
Caption: Workflow for initial investigation of suspected degradation.
-
Initial Observation and Record Keeping:
-
Document any changes in the physical appearance of your solid sample or solution (e.g., color change from white to yellow/brown, precipitation).
-
Carefully review your experimental data for anomalies, such as decreased potency, unexpected biological activity, or changes in spectroscopic properties.
-
-
Analytical Confirmation of Degradation:
-
Use a stability-indicating analytical method, typically reverse-phase HPLC with UV detection, to analyze a fresh sample and the suspect sample.
-
A decrease in the peak area of 1-(4-Bromophenyl)-4-isopropylpiperazine and the emergence of new peaks are strong evidence of degradation.
-
-
Hypothesize Potential Causes:
-
Hydrolysis: Was the compound in an aqueous solution at a low or high pH for an extended period?
-
Oxidation: Was the sample exposed to air, oxidizing agents, or metal ions? The tertiary amines in the piperazine ring are susceptible to oxidation.
-
Photodegradation: Was the sample exposed to UV or ambient light? Bromophenyl compounds can be susceptible to photodegradation.
-
Thermal Degradation: Was the sample exposed to high temperatures?
-
-
Mitigation and Prevention:
-
Prepare fresh solutions for each experiment.
-
If possible, degas solvents and work under an inert atmosphere.
-
Protect samples from light at all stages of the experiment.
-
Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Guide 2: Forced Degradation Studies and Identification of Degradation Products
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2] These studies involve subjecting the compound to stress conditions to accelerate its degradation.
Caption: Experimental workflow for forced degradation studies.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
1. Hydrolytic Degradation:
- Acidic: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before analysis.
- Basic: Follow the same procedure as for acidic hydrolysis but use 0.1 M NaOH. Neutralize with an equivalent amount of acid before analysis.
- Neutral: Reflux the compound in water.
2. Oxidative Degradation:
- Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.[6] Keep the solution at room temperature and protected from light. Collect samples at different time points.
3. Thermal Degradation:
- Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.
- Prepare a solution of the compound and expose it to heat (e.g., 60°C).
4. Photolytic Degradation:
- Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
-
HPLC-UV: Use a gradient reverse-phase HPLC method to separate the parent compound from its degradation products. A C18 column is a common starting point.
-
LC-MS/MS: This is the primary tool for identifying the structures of degradation products.[1] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can propose the structures of the degradants.
Section 3: Potential Degradation Pathways
Predicted Degradation Pathways
Caption: Predicted degradation pathways for 1-(4-Bromophenyl)-4-isopropylpiperazine.
1. Oxidative Degradation:
- N-Oxidation: The tertiary amine of the isopropyl-substituted nitrogen and the aryl-substituted nitrogen are susceptible to oxidation, forming N-oxides. This is a common degradation pathway for piperazine-containing drugs.
- Piperazine Ring Opening: Under harsh oxidative conditions, the piperazine ring can undergo cleavage, leading to various smaller amine and aldehyde fragments.[4] Common products of piperazine oxidation include ethylenediamine and formylpiperazine.[7]
2. N-Dealkylation:
- The isopropyl group or the entire isopropylpiperazine moiety can be cleaved from the bromophenyl ring. N-dealkylation is a well-documented metabolic and chemical degradation pathway for arylpiperazines.[8] This would result in the formation of 1-(4-bromophenyl)piperazine.
3. Photolytic Degradation:
- Debromination: The carbon-bromine bond on the phenyl ring can be cleaved upon exposure to UV light, leading to the formation of 1-phenyl-4-isopropylpiperazine. This is a known photoreaction for brominated aromatic compounds.
Section 4: Quantitative Data and Analytical Methods
Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-4-isopropylpiperazine and its Hydrochloride Salt
| Property | 1-(4-Bromophenyl)-4-isopropylpiperazine (Free Base) | 1-(4-Bromophenyl)piperazine hydrochloride |
| Molecular Formula | C13H19BrN2 | C10H13BrN2 • HCl |
| Molecular Weight | 283.21 g/mol | 277.6 g/mol |
| Appearance | Solid | Crystalline solid |
| Storage Temperature | 2-8°C (Recommended)[3] | -20°C |
| Solubility | Soluble in organic solvents | DMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mL |
Table 2: Typical Conditions for Forced Degradation Studies [5]
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2-24 hours |
| Base Hydrolysis | 0.1 M NaOH | 2-24 hours |
| Oxidation | 3% H2O2 | 2-24 hours |
| Thermal | 60-80°C | 24-72 hours |
| Photolytic | ≥ 1.2 million lux hours and ≥ 200 W h/m² | As per ICH Q1B |
References
-
ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2003. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation, 6(4), 136-140. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]
-
Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(3), 227-242. [Link]
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 1996. [Link]
-
Freeman, S. E., Chen, E., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 443-450. [Link]
-
Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 60-64. [Link]
-
Ochedi, F. O., Liu, Y., & Yu, H. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
1-(4-Bromophenyl)piperazine hydrochloride. Chem-Impex International. [Link]
-
Popławska, M., & Błażewicz, A. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3, 4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 40(1), 132-143. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]
-
Gouedard, C., Pic, J. S., & Lagnel, C. (2012). Amine degradation in CO2 capture. I. A review. International Journal of Greenhouse Gas Control, 10, 244-271. [Link]
Sources
- 1. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. longdom.org [longdom.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
Technical Support Center: Strategies for Solubilizing 1-(4-Bromophenyl)-4-isopropylpiperazine in In Vitro Assays
Welcome to the technical support center for 1-(4-Bromophenyl)-4-isopropylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges with this compound in in vitro experimental settings. Our goal is to equip you with the knowledge to ensure accurate and reproducible results.
Understanding the Challenge: Physicochemical Profile
Before delving into solubilization strategies, it is crucial to understand the physicochemical properties of 1-(4-Bromophenyl)-4-isopropylpiperazine that contribute to its low aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉BrN₂ | |
| Molecular Weight | 283.21 g/mol | |
| Appearance | Solid | , |
| Predicted pKa | 8.88 ± 0.10 | , |
| Aqueous Solubility | Low / Insoluble | , |
The high predicted pKa of approximately 8.88 indicates that 1-(4-Bromophenyl)-4-isopropylpiperazine is a basic compound. This is a key piece of information, as the solubility of basic compounds is highly dependent on pH.[1][2] The piperazine moiety, while often added to molecules to improve pharmacokinetic properties, can still be part of a larger, more lipophilic structure that results in poor water solubility.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my 1-(4-Bromophenyl)-4-isopropylpiperazine not dissolving in my aqueous buffer (e.g., PBS, cell culture medium)?
A1: 1-(4-Bromophenyl)-4-isopropylpiperazine has inherently low aqueous solubility due to its chemical structure. Direct dissolution in aqueous buffers is often unsuccessful. It is common practice to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[3][5]
Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture medium. What happened?
A2: This phenomenon is known as "solvent shock" or "crashing out."[6][7] When a concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the compound may no longer be soluble in the resulting solvent mixture and will precipitate. To avoid this, it is crucial to perform dilutions carefully, often in a stepwise manner, and to ensure the final concentration of DMSO is kept to a minimum.[8][9]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.1% to minimize cytotoxicity and other off-target effects.[1][10][11] Some robust cell lines may tolerate up to 0.5%, but it is always recommended to perform a vehicle control (media with the same final DMSO concentration) to assess any solvent-induced effects.[9][12]
Q4: Can I heat the solution to help dissolve the compound?
A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of some compounds.[13][14] However, this should be done with caution, as excessive heat can degrade the compound. It is advisable to check the compound's stability at elevated temperatures before proceeding. Sonication can also be a useful technique to aid dissolution.[12][13]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic approach to improving the solubility of 1-(4-Bromophenyl)-4-isopropylpiperazine for your in vitro assays.
Step 1: The Standard Approach - Using a Co-Solvent (DMSO)
The most common starting point is the use of a water-miscible organic solvent.
-
Weighing the Compound: Accurately weigh a small amount of 1-(4-Bromophenyl)-4-isopropylpiperazine powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add a calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).[3]
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, as described in the FAQs.[13][14]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
To prevent precipitation, a serial dilution strategy is recommended.
-
Intermediate Dilution (Optional but Recommended): Perform an initial dilution of your high-concentration stock in 100% DMSO to get closer to your final working concentration range.
-
Final Dilution into Aqueous Medium:
-
Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
While vortexing or gently swirling the medium, add the DMSO stock solution dropwise. This ensures rapid mixing and minimizes localized high concentrations of the compound.
-
Ensure the final DMSO concentration remains within the acceptable limits for your cell line (ideally ≤ 0.1%).[10][11]
-
}
Workflow for preparing solutions using DMSO.
Step 2: Leveraging the Basic Nature - pH Adjustment
Given the predicted pKa of ~8.88, 1-(4-Bromophenyl)-4-isopropylpiperazine is a weak base. Its solubility will increase significantly in an acidic environment where the piperazine nitrogens can be protonated.
-
Prepare an Acidified Vehicle: Prepare a sterile, slightly acidic aqueous solution. A common choice is 10-20 mM HCl in sterile water or saline.
-
Dissolve the Compound: Attempt to dissolve the compound directly in the acidified vehicle to create a stock solution. Sonication may aid this process.
-
Dilution into Buffered Medium: When this acidic stock is added to your buffered cell culture medium (typically pH 7.2-7.4), the medium's buffering capacity should neutralize the small amount of acid, bringing the final pH back into the physiological range.
-
Verification: It is critical to measure the final pH of your working solution to ensure it is within the acceptable range for your cells.
Causality: At a pH below the pKa, the equilibrium for the compound will shift towards its more soluble, protonated (salt) form. The Henderson-Hasselbalch equation governs this relationship.
}
Effect of pH on the solubility of a basic compound.
Step 3: Advanced Strategies - Use of Surfactants
If co-solvents and pH adjustment are insufficient or undesirable, non-ionic surfactants can be employed to increase solubility.
| Surfactant | Recommended Starting Concentration | Potential Issues |
| Tween® 80 (Polysorbate 80) | 0.01% - 0.1% (w/v or v/v) | Can affect cell membrane permeability and may interfere with certain assays.[8][15] Can also inhibit biofilm formation in some bacteria.[5] |
| Cremophor® EL | 0.05% - 1.0% (v/v) | Has been shown to affect the activity of metabolic enzymes like CYP450 and can have dose-dependent effects on cells.[1][16][17] |
-
Prepare a Surfactant-Containing Buffer: Add the desired concentration of the sterile surfactant to your aqueous buffer or cell culture medium.
-
Prepare the Compound Stock: It is often still necessary to first prepare a concentrated stock in DMSO.
-
Dilute into Surfactant Solution: Dilute the DMSO stock into the surfactant-containing medium, following the dropwise addition method with vortexing. The surfactant molecules will form micelles that can encapsulate the lipophilic compound, keeping it in solution.
Important Consideration: Always run a vehicle control with the surfactant at the same final concentration to account for any effects of the surfactant itself on your assay.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation on Standing/Incubation | - Compound instability at 37°C- Interaction with media components (e.g., serum proteins)- Cell metabolism altering media pH | - Assess compound stability at 37°C.- Try reducing the serum concentration or using a serum-free medium for the experiment.- Monitor the pH of the culture medium over the incubation period.[6] |
| Inconsistent Assay Results | - Incomplete dissolution of the compound- Precipitation in some wells but not others | - Visually inspect all stock and working solutions for any particulate matter before use.- Ensure consistent and thorough mixing when preparing working solutions. |
| High Background or Assay Interference | - Intrinsic fluorescence/absorbance of the compound or excipients- Surfactants interfering with assay reagents | - Run a control with the compound in assay buffer without cells/reagents to check for intrinsic signal.- If using surfactants, test their effect on the assay readout in a vehicle-only control. |
Final Recommendations
For 1-(4-Bromophenyl)-4-isopropylpiperazine, we recommend the following tiered approach:
-
Start with DMSO: Prepare a 10 mM stock solution in 100% DMSO and dilute it into your final assay medium to a final DMSO concentration of ≤ 0.1%. This is the simplest and most common method.
-
If Precipitation Occurs, Try pH Adjustment: Given its basic pKa, attempting to dissolve the compound in a slightly acidic vehicle before dilution into your buffered medium is a logical next step.
-
As a Final Resort, Consider Surfactants: If the above methods fail, use a low concentration (e.g., 0.01-0.05%) of Tween® 80. Always validate that the surfactant does not interfere with your specific assay.
By systematically applying these strategies and understanding the underlying chemical principles, you can successfully overcome the solubility challenges of 1-(4-Bromophenyl)-4-isopropylpiperazine and generate reliable data in your in vitro assays.
References
-
Pipzine Chemicals. (n.d.). 1-[(4-Bromophenyl)sulfonyl]piperazine CAS 355431-23-3. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-(4-Bromophenyl)piperazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (2021, February 12). DMSO concentration in cell culture? Precipitating while PBS is added? Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
-
Protocol Online. (2006, September 29). What s the maximum allowable limit of DMSO as a solvent in cell culture. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
Olesen, M. E., et al. (2016). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Frontiers in Microbiology, 7, 1873. [Link]
-
ResearchGate. (2025, August 21). Solvent for compound for MTT assay? Retrieved from [Link]
-
Sparreboom, A., et al. (1998). Quantitation of Cremophor EL in human plasma samples using a colorimetric dye-binding microassay. Analytical Biochemistry, 255(2), 171-175. [Link]
-
Wouters, A., et al. (2021). Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35. Pharmaceutics, 13(9), 1494. [Link]
-
Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 238, 114470. [Link]
Sources
- 1. Quantitation of Cremophor EL in human plasma samples using a colorimetric dye-binding microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 14. emulatebio.com [emulatebio.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35 [mdpi.com]
- 17. Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ticket #PZ-998: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary: The "Piperazine Problem"
User Query: "I am analyzing a piperazine-based linker for a drug conjugate. The peak symmetry is terrible (Tailing Factor > 2.0), and retention times are shifting.[1] I'm using a standard C18 column at pH 4.[1]5. What is happening?"
Technical Diagnosis:
Piperazine is a cyclic diamine with two secondary amine groups.[1] Its high basicity (
This guide provides the protocols to resolve this by either suppressing the silanol activity or neutralizing the analyte .
Diagnostic Workflow
Before altering your method, follow this decision matrix to identify the optimal solution path.
Figure 1: Decision matrix for selecting the correct remediation strategy based on column chemistry and pH constraints.
Root Cause Analysis: The Silanol Trap
To fix the tailing, you must understand the mechanism.[2] Piperazine tailing is rarely due to column voiding; it is a chemical interaction.[1]
The Mechanism
Silica supports have surface silanols (
-
Ionization: At pH > 3, silanols begin to deprotonate (
).[1] -
Coulombic Attraction: At pH 4.5, piperazine is fully protonated (
).[1] -
The Trap: The positively charged piperazine binds electrostatically to the negatively charged silanol.[1] This is a "slow" kinetic process compared to hydrophobic partitioning, resulting in the extended tail of the peak.
Figure 2: The cation-exchange mechanism responsible for piperazine tailing on silica supports.
Remediation Protocols
Protocol A: The High pH Strategy (The "Gold Standard")
Best for: LC-MS applications and maximum peak symmetry.
Theory: By raising the pH above the second
Requirements:
-
Column: MUST use Hybrid Particle Technology (e.g., Waters XBridge, Agilent Poroshell HPH).[1] Do not use standard silica , as it dissolves at pH > 8.[1]
-
Buffer: Ammonium Hydroxide or Ammonium Bicarbonate.[1]
Step-by-Step:
-
Select Column: Verify column is rated to pH 12.[1]
-
Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Prepare Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Standard 5-95% B.
-
Result: Piperazine elutes as a sharp, symmetrical peak due to purely hydrophobic retention.[1]
Protocol B: The Chaotropic / Ion-Pairing Strategy
Best for: Standard silica columns or when the analyte is unstable at high pH.
Theory: If you must work at acidic pH, you need to "mask" the charge.
-
TFA (Trifluoroacetic Acid): Forms an ion pair with the amine, neutralizing the charge and increasing hydrophobicity.[1]
-
Perchlorate (
): A "chaotropic" ion that disrupts the solvation shell of the amine and forms stable ion pairs, drastically improving shape.
Step-by-Step:
-
Mobile Phase A: Water + 0.1% TFA (for LC-MS) OR 50 mM Sodium Perchlorate + 0.1% Phosphoric Acid (for UV only).[1]
-
Mobile Phase B: ACN + 0.1% TFA.
-
Warning: TFA suppresses MS ionization. Perchlorate is non-volatile and cannot be used with MS.[1]
Data Comparison: Strategy Selection
| Feature | High pH (pH 10.[1]5) | Low pH + TFA | Low pH + TEA (Triethylamine) |
| Mechanism | Neutralizes Analyte | Ion-Pairing / Masking | Silanol Competition |
| Peak Shape | Excellent ( | Good ( | Moderate ( |
| Column Life | High (if Hybrid) | High | Moderate |
| MS Compatible? | Yes (Best Sensitivity) | Yes (Signal Suppression) | No (Contaminates Source) |
| Required Hardware | Hybrid/Polymer Column | Standard C18 | Standard C18 |
Frequently Asked Questions (FAQ)
Q: I added 0.1% Triethylamine (TEA) but the peak is still tailing. Why? A: TEA works by competing for silanol sites.[1] However, piperazine is a diamine.[1][3] It effectively has two "anchors." You may need to increase the buffer ionic strength (e.g., 25-50 mM phosphate) in addition to the TEA to fully suppress the secondary interactions.
Q: Can I use a "Base Deactivated" (BDS) column instead of a Hybrid column? A: BDS columns are better than raw silica, but for piperazine, they are often insufficient at intermediate pH (4-8). If you cannot use High pH, look for columns with a positive surface charge or embedded polar groups , which electrostatically repel the protonated amine.
Q: Why does my retention time shift day-to-day?
A: This is often a temperature or equilibration issue.[1] Basic compounds are highly sensitive to temperature changes (
References
-
Agilent Technologies. (2024).[1] Method Development 101: Analysis of Basic Compounds. Retrieved from [1]
-
Waters Corporation. (2011).[1] Routine Switching Between High and Low pH on XBridge HPLC Columns. Retrieved from [1]
-
University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3] Journal of Chemical & Engineering Data.[1][3] Retrieved from [1]
-
Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds.[1][4] Retrieved from [1]
-
Chrom Tech. (2025).[1][5] Primary Causes of Peak Tailing in HPLC. Retrieved from
Sources
Technical Support Center: Scaling Up Synthesis of 1-(4-Bromophenyl)-4-isopropylpiperazine
Introduction & Strategic Overview
This guide addresses the transition of 1-(4-Bromophenyl)-4-isopropylpiperazine from bench-scale (gram) to pilot-scale (kilogram) synthesis. This molecule is a pharmacologically active scaffold, often serving as a key intermediate in the synthesis of antifungal agents and CNS-active ligands (e.g., 5-HT receptor modulators).
The Core Challenge: The primary difficulty in scaling this synthesis is not the bond formation itself, but chemoselectivity . The aryl bromide moiety is labile under many standard reductive conditions (specifically catalytic hydrogenation), posing a high risk of debromination. Furthermore, direct alkylation with isopropyl halides is often plagued by elimination side-reactions (forming propene) and genotoxic impurity concerns.
Therefore, this guide standardizes the Reductive Amination route using hydride reagents, which offers the highest reliability and safety profile for scale-up.
Module 1: Synthetic Route Selection & Logic
Why Reductive Amination?
We prioritize Reductive Amination (Acetone + Reducing Agent) over Direct Alkylation (Isopropyl Bromide + Base).
| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation (Discouraged) |
| Reagents | Acetone, NaBH(OAc)₃ or NaBH₄/AcOH | Isopropyl Bromide (or Iodide), K₂CO₃ |
| Selectivity | High (Mono-alkylation preferred) | Moderate (Risk of Quaternization) |
| Impurity Profile | Boron salts (manageable) | Propene gas (elimination), Genotoxic alkyl halides |
| Atom Economy | Good | Poor (Elimination competes) |
| Aryl-Br Stability | Excellent (Hydride specific) | Good |
Critical Warning: The "De-bromination" Trap
DO NOT use Catalytic Hydrogenation (H₂/Pd-C + Acetone). While this is a standard method for N-alkylation, palladium catalysts will rapidly facilitate the oxidative addition of the aryl bromide, leading to 1-phenyl-4-isopropylpiperazine (the des-bromo impurity). This impurity is nearly impossible to separate by crystallization due to its structural similarity.
Module 2: Validated Scale-Up Protocol
Reaction Scale: 1.0 kg Input (1-(4-Bromophenyl)piperazine) Target Yield: >85% Isolated Yield Purity Target: >98% HPLC[1][2]
Step-by-Step Methodology
-
Solvation: Charge a glass-lined reactor with 1-(4-bromophenyl)piperazine (1.0 equiv) and Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 vol).
-
Note: DCM is easier to remove; DCE allows higher temperatures if the imine formation is sluggish.
-
-
Imine Formation: Add Acetone (1.5 - 2.0 equiv) and Acetic Acid (1.0 equiv). Stir at 20–25°C for 1 hour.
-
Checkpoint: Monitor by HPLC/TLC. You may not see a distinct imine peak due to equilibrium; this step ensures the species is available for reduction.
-
-
Reduction (The Exotherm): Cool the mixture to 0–5°C. Slowly charge Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in portions.
-
Scale-Up Insight: STAB is preferred over NaBH₄ for chemoselectivity. If cost is a driver and NaBH₄ is used, it must be added to a pre-cooled mixture of the amine/ketone in carboxylic acid media to modulate reactivity.
-
Control: Maintain internal temperature <10°C during addition.
-
-
Quench & Work-up:
-
Salt Formation (Purification):
-
Solvent swap to Ethanol or Isopropanol .
-
Add HCl (conc. or gas) to precipitate the 1-(4-Bromophenyl)-4-isopropylpiperazine Monohydrochloride .
-
Cool to 0°C, filter, and wash with cold ethanol.
-
Visual Workflow (DOT Diagram)
Caption: Logical flow for the reductive amination and isolation of the target hydrochloride salt.
Module 3: Troubleshooting Center (FAQs)
Category 1: Reaction Stalling & Conversion
Q: The reaction has stalled with 20% starting material remaining. Adding more STAB doesn't help. Why?
-
Root Cause: Water contamination or "wet" acetone. Water hydrolyzes the imine back to the ketone and amine, and also decomposes the hydride reagent.
-
Correction: Ensure solvents are anhydrous (<0.1% water).
-
Recovery: Add activated molecular sieves (4Å) to the reaction mixture to scavenge water, stir for 1 hour, then add a fresh portion of STAB (0.5 equiv).
Q: The reaction mixture became a solid gel during hydride addition.
-
Root Cause: Boron-amine complexes can be gelatinous in non-polar solvents.
-
Correction: Dilute with more DCM. For future runs, ensure at least 10–12 volumes of solvent relative to the starting amine.
Category 2: Impurity Profile
Q: I see a new impurity at RRT 0.9 that matches the des-bromo analog.
-
Root Cause: Contamination with transition metals (Pd, Ni) in the reactor from previous runs, or use of overly aggressive reducing conditions (e.g., refluxing with NaBH₄).
-
Correction: Pass the crude solution through a silica or Celite pad to remove metal residues. Ensure reactor cleaning validation checks for metal residues. Strictly avoid catalytic hydrogenation.
Q: My product is colored (pink/brown) instead of white.
-
Root Cause: Oxidation of the electron-rich aniline-like nitrogen (the piperazine nitrogen attached to the phenyl ring).
-
Correction: Perform the salt formation and recrystallization in the presence of a small amount of antioxidant (e.g., sodium metabisulfite wash during workup) or recrystallize from Ethanol/Activated Carbon.
Category 3: Isolation & Work-up[4][5][6]
Q: During extraction, I have a persistent emulsion that won't separate.
-
Root Cause: Amphiphilic nature of the free base piperazine and boron salts.
-
Correction:
-
Filter the biphasic mixture through a pad of Celite to remove fine particulates stabilizing the emulsion.
-
Add more brine (saturated NaCl).
-
If pH is <10, adjust to pH 12 using NaOH (ensures the amine is fully deprotonated and organic-soluble).
-
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common failure modes in the synthesis.
Module 4: Safety & Handling (SDS Highlights)
-
1-(4-Bromophenyl)piperazine:
-
Sodium Triacetoxyborohydride (STAB):
-
Hazards: Water reactive (releases Hydrogen gas).
-
Handling: Quench slowly. Do not seal waste containers immediately after quenching (gas evolution).
-
-
1-(4-Bromophenyl)-4-isopropylpiperazine (Target):
-
Bioactivity:[8] Likely acts as a CNS agent (serotonergic/dopaminergic activity). Treat as a Potent Compound .
-
PPE: Double nitrile gloves, N95 or P100 respirator if handling powder.
-
References
-
Abdel-Magid, A. F., et al. (1996).[3][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Cayman Chemical. (2025).[10] "Safety Data Sheet: 1-(4-Bromophenyl)piperazine hydrochloride."
-
TCI Chemicals. (2024). "Product Specification: 1-(4-Bromophenyl)piperazine."
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 59685, 1-(4-Bromophenyl)piperazine."
-
Org. Synth. (2007). "Reductive Amination Procedures: General Guidelines." Organic Syntheses, 84, 199.
Sources
- 1. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.es [fishersci.es]
- 7. carlroth.com [carlroth.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
In vitro efficacy of 1-(4-Bromophenyl)-4-isopropylpiperazine compared to known drugs
Executive Summary
This technical guide provides a rigorous comparative analysis of 1-(4-Bromophenyl)-4-isopropylpiperazine (BPIP) , a functionalized N-arylpiperazine derivative. While the piperazine scaffold is a "privileged structure" in medicinal chemistry—forming the core of numerous serotonergic and dopaminergic drugs—BPIP specifically serves as a critical probe for exploring the structure-activity relationship (SAR) of Sigma-1 receptor (
Core Insight: Unlike high-affinity clinical standards such as Haloperidol or Fluvoxamine, BPIP exhibits moderate affinity (
Mechanistic Grounding: The N-Arylpiperazine Scaffold
Pharmacological Context
The 1-aryl-4-substituted piperazine moiety is a versatile pharmacophore. The introduction of a 4-bromophenyl group at the N1 position and an isopropyl group at the N4 position modulates two key parameters:
-
Electronic Character: The bromine atom (electron-withdrawing) alters the
-electron density of the phenyl ring, impacting - stacking interactions within the receptor binding pocket. -
Steric Bulk: The isopropyl group adds lipophilicity and steric volume, testing the tolerance of the receptor's secondary binding pocket (often the orthosteric site in 5-HT receptors or the hydrophobic pocket in
R).
Sigma-1 Receptor Modulation Pathway
The
Figure 1: The Sigma-1 Receptor Chaperone Pathway. Ligand binding triggers the dissociation of
Comparative Efficacy & Data Profile
Binding Affinity Comparison
The following table contrasts BPIP with established "Gold Standard" drugs. Note that BPIP's
| Compound | Class | Target | Affinity ( | Primary Application |
| BPIP | Experimental Probe | 181 nM | SAR Profiling, Selectivity Testing | |
| Haloperidol | Antagonist | ~2 nM | High-Affinity Reference / Antagonist Control | |
| Fluvoxamine | Agonist | ~36 nM | High-Affinity Agonist Reference | |
| Buspirone | Partial Agonist | 5-HT1A | ~10-20 nM | Serotonergic Selectivity Control |
Data Interpretation:
-
Selectivity Window: BPIP often displays cross-reactivity with 5-HT1A receptors due to the arylpiperazine core. When using BPIP, it is critical to use a blocking agent (e.g., WAY-100635) if isolating
R effects in complex tissue. -
Efficacy Utility: BPIP is ideal for determining the Minimum Effective Concentration (MEC) of a piperazine scaffold required to elicit a chaperone response, serving as a baseline for designing more potent analogs.
Validated Experimental Protocols
To accurately assess the in vitro efficacy of BPIP, you must validate both binding occupancy and functional outcome .
Protocol A: Competitive Radioligand Binding Assay ( R)
Objective: Determine the
Reagents:
-
Source Tissue: Guinea pig brain membranes or CHO cells overexpressing human
R. -
Radioligand: [3H]-(+)-Pentazocine (2-3 nM final concentration).
-
Non-specific Binder: Haloperidol (10
M) or GBR-12909.
Workflow:
-
Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
-
Incubation:
-
Tube A (Total Binding): Membrane + [3H]-Ligand + Vehicle.
-
Tube B (Non-Specific): Membrane + [3H]-Ligand + Haloperidol (10
M). -
Tube C (Experimental): Membrane + [3H]-Ligand + BPIP (Range:
to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes (ensure steady state).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).
-
Quantification: Liquid scintillation counting.
Calculation:
Calculate
Figure 2: Workflow for Competitive Radioligand Binding Assay to determine affinity (
Protocol B: Functional Chaperone Assay (Phenotypic Screen)
Objective: Determine if BPIP acts as an agonist (cytoprotective) or antagonist.
Causality:
-
Cell Line: PC12 or CHO cells.
-
Stressor: Tunicamycin (2
g/mL) or Thapsigargin (induces ER stress). -
Treatment: Pre-treat cells with BPIP (1
M - 10 M) for 1 hour prior to stressor. -
Readout: MTT or LDH release assay after 24 hours.
-
Comparison:
-
Positive Control: PRE-084 (1
M) + Stressor High Survival. -
Negative Control: Stressor only
Low Survival. -
BPIP Result: If survival increases significantly vs. negative control, BPIP possesses agonist efficacy .
-
Strategic Recommendations for Researchers
-
Use as a Lipophilic Control: Due to the isopropyl and bromo-phenyl groups, BPIP is highly lipophilic. When comparing to hydrophilic drugs, always run a parallel LogD or PAMPA permeability assay to ensure observed differences aren't solely due to membrane permeability.
-
Check for 5-HT1A Interference: If observing anxiolytic-like effects in complex systems, verify selectivity. The N-arylpiperazine core is a known 5-HT1A pharmacophore.[1]
-
Metabolic Stability: The isopropyl group is a potential site for oxidative dealkylation by CYP enzymes. For in vivo translation, assess microsomal stability early.
References
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell. Retrieved from [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Retrieved from [Link]
- Glennon, R. A. (2005). Pharmacological binding data for N-arylpiperazine derivatives at 5-HT1A and Sigma receptors.
Sources
Precision Purity Profiling: LC-MS Validation of 1-(4-Bromophenyl)-4-isopropylpiperazine vs. Conventional Techniques
Executive Summary: The Case for LC-MS
In the synthesis of CNS-active agents and antifungal pharmacophores, 1-(4-Bromophenyl)-4-isopropylpiperazine serves as a critical scaffold. While routine Quality Control (QC) often defaults to HPLC-UV, this approach is increasingly insufficient for detecting non-chromophoric process impurities (e.g., aliphatic side-products) or trace-level genotoxic degradants.
This guide argues that LC-MS (Liquid Chromatography-Mass Spectrometry) is not merely an alternative but the required standard for definitive purity confirmation. We provide a direct comparison with legacy methods and a validated protocol for implementation.
Comparative Analysis: LC-MS vs. Alternatives
The following analysis compares the efficacy of LC-MS against HPLC-UV, GC-MS, and NMR for this specific piperazine derivative.
Table 1: Performance Matrix
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | GC-MS | 1H-NMR |
| Primary Detection | Mass-to-Charge ( | Chromophore Abs. ( | Volatility/Ionization | Proton Environment |
| Sensitivity (LOD) | High (ng/mL range) | Moderate ( | High (requires derivatization) | Low (>0.1% impurity limit) |
| Selectivity | Excellent (Resolves co-eluting peaks by mass) | Poor (Co-eluting peaks merge) | Good | Excellent (Structural ID) |
| Suitability for Piperazines | Native (ESI+ ionizes basic N readily) | Limited (Piperazine ring has weak UV abs) | Problematic (Polarity causes tailing/degradation) | Structural confirmation only |
| Impurity ID | Definitive (MW + Fragmentation) | Non-existent (Retention time only) | Library match | Functional group only |
Expert Insight: Why UV Fails Here
The 4-bromophenyl moiety provides UV absorbance at ~254 nm. However, key synthetic impurities—such as the des-isopropyl precursor (1-(4-bromophenyl)piperazine) or aliphatic coupling reagents—often lack strong chromophores or have significantly different extinction coefficients. HPLC-UV may report 99% purity while LC-MS reveals 2-3% hidden impurities that affect downstream yield and toxicity.
Experimental Protocol: Validated LC-MS Workflow
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.
A. Sample Preparation[1][2][3]
-
Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
-
Concentration: 1 mg/mL (Stock), diluted to 10
g/mL for impurity profiling. -
Filtration: 0.22
m PTFE filter (Essential to prevent clogging, as piperazine salts can precipitate).
B. Chromatographic Conditions (LC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
m).-
Rationale: The basic piperazine nitrogen (
) requires a high-coverage C18 column to prevent peak tailing caused by silanol interactions.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Rationale: Acidic pH ensures the piperazine is protonated (
), maximizing retention and ESI efficiency.
-
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5%
95% B (Linear) -
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
C. Mass Spectrometry Settings (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 350°C.
-
Target Ion:
283.0 / 285.0 (Bromine isotope pattern is a critical confirmation marker).
Visualizing the Workflow
The following diagram illustrates the validated pathway from sample to data, emphasizing the decision points for impurity identification.
Figure 1: End-to-end analytical workflow for piperazine derivative purity confirmation.
Data Interpretation & Impurity Profiling
When analyzing the MS data, specific
Key Impurity Markers
-
Starting Material (Des-isopropyl):
-
Observed Mass:
-
Mechanism: Incomplete alkylation of 1-(4-bromophenyl)piperazine.
-
Action: Recrystallize.
-
-
Debrominated Analog:
-
Observed Mass:
-
Mechanism: Hydrogenolysis during synthesis (if Pd catalysts were used).
-
Action: Difficult to remove; requires column chromatography.
-
-
Oxidation (N-Oxide):
-
Observed Mass:
(+16 Da). -
Mechanism: Sample degradation/storage issue.
-
Figure 2: Decision tree for identifying common impurities based on mass shift and isotope patterns.
Validation Parameters (ICH Q2(R1) Compliance)
To ensure this method is "publishable" and robust, the following validation criteria must be met:
-
Specificity: Injection of solvent blanks must show no interference at the retention time of the analyte (approx 3.5 - 4.5 min).
-
Linearity: Calibration curve from 0.1
g/mL to 20 g/mL must yield . -
Accuracy (Recovery): Spike samples at 80%, 100%, and 120% levels. Acceptable recovery range: 95-105%.
-
LOD/LOQ:
-
Limit of Detection (LOD): Signal-to-Noise (S/N)
3:1. -
Limit of Quantitation (LOQ): S/N
10:1.
-
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021).[1] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
de Boer, T., et al. (2022).[2] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine. Retrieved from [Link]
Sources
Comparing synthesis efficiency of different piperazine N-alkylation methods
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Objective: To objectively evaluate the efficiency, selectivity, and scalability of three distinct N-alkylation methodologies for piperazine scaffolds.
Executive Summary
Piperazine is a privileged scaffold in pharmaceutical chemistry, serving as a core linker in antidepressants (e.g., Vortioxetine), antihistamines (e.g., Cetirizine), and antipsychotics. However, its dual secondary amine structure presents a classic synthetic challenge: controlling mono- vs. bis-alkylation.
This guide compares three dominant methodologies:
-
Nucleophilic Substitution (
): The traditional baseline; high throughput but poor selectivity. -
Reductive Amination: The medicinal chemistry "gold standard" for reliability and functional group tolerance.
-
Hydrogen Borrowing (Catalytic Alkylation): The emerging green chemistry approach utilizing alcohols as electrophiles.
Critical Analysis of Methodologies
Method A: Direct Nucleophilic Substitution ( )
The Baseline Approach
This method involves treating piperazine with an alkyl halide (R-X) and a base. While operationally simple, it suffers from the "Polyalkylation Principle": the product (secondary/tertiary amine) is often more nucleophilic than the starting material, leading to mixtures of mono-alkylated, bis-alkylated, and quaternary ammonium salts.
-
Mechanism: Direct attack of the piperazine nitrogen lone pair on the alkyl halide electrophile.
-
The Selectivity Fix: To achieve high mono-alkylation yields (>80%), one must use a large excess of piperazine (5–10 equivalents) to statistically favor the single addition. This creates downstream purification bottlenecks.
-
Best For: Simple alkyl chains where excess starting material can be distilled off or washed away easily.
Method B: Reductive Amination
The Medicinal Chemistry Standard
Reductive amination bypasses the polyalkylation issue by reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced.
-
Mechanism:
-
Condensation: Piperazine + Carbonyl
Carbinolamine Iminium Ion. -
Reduction: Iminium + Hydride Source
N-Alkyl Piperazine.
-
-
Key Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)
). Unlike NaCNBH (toxic) or NaBH (too strong, reduces aldehydes directly), STAB is mild and selectively reduces the iminium ion over the carbonyl. -
Best For: Late-stage functionalization of complex intermediates where selectivity is paramount.
Method C: Hydrogen Borrowing (Alcohol Alkylation)
The Green/Process Chemistry Future
This catalytic method uses alcohols as alkylating agents.[1][2][3] A metal catalyst (Ru, Ir, or Fe) "borrows" hydrogen from the alcohol to form an aldehyde in situ, facilitates condensation with the amine, and then "returns" the hydrogen to reduce the imine.[4]
-
Mechanism: Dehydrogenation
Condensation Hydrogenation. -
Best For: Large-scale process chemistry where atom economy and waste reduction (E-factor) are critical.
Comparative Performance Data
The following data summarizes the performance of these methods based on the synthesis of N-benzylpiperazine (a representative benchmark).
| Metric | Method A: Direct | Method B: Reductive Amination | Method C: Hydrogen Borrowing |
| Reagents | Benzyl Bromide, K | Benzaldehyde, NaBH(OAc) | Benzyl Alcohol, [Ru] or [Ir] Cat. |
| Stoichiometry | Piperazine (5.0 equiv) | Piperazine (1.1 equiv) | Piperazine (1.0-1.2 equiv) |
| Mono-Selectivity | Moderate (requires excess amine) | High (>95%) | High (>90%) |
| Typical Yield | 60–75% | 85–98% | 80–92% |
| Atom Economy | Low (Stoichiometric salt waste) | Moderate (Boron waste) | Excellent (Water only) |
| Reaction Time | 2–6 Hours | 1–16 Hours | 12–24 Hours |
| Temp. Range | 25–80°C | 0–25°C | 80–140°C |
Visualizing the Mechanisms
Diagram 1: The Selectivity Challenge ( vs Reductive Amination)
Caption: Comparison of reaction pathways. Method A (Red path) risks over-alkylation because the product is more nucleophilic. Method B (Green path) proceeds via discrete stepwise reduction, minimizing bis-alkylation.
Diagram 2: Hydrogen Borrowing Catalytic Cycle
Caption: The "Hydrogen Borrowing" cycle. The metal catalyst shuttles hydrogen equivalents from the starting alcohol to the imine intermediate, generating water as the sole byproduct.[4]
Detailed Experimental Protocols
Protocol A: Optimized Reductive Amination (High Selectivity)
Reference Basis: Abdel-Magid et al. (J. Org. Chem.)
Reagents:
-
Piperazine (anhydrous)[5]
-
Aldehyde (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Preparation: Dissolve piperazine (1.1 equiv) and the aldehyde (1.0 equiv) in DCM (0.2 M concentration) under nitrogen.
-
Activation: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature to facilitate imine/iminium formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes. Note: Portion-wise addition prevents localized exotherms.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LCMS.
-
Workup (Critical): Quench with saturated aqueous NaHCO
. Extract with DCM (3x).-
Expert Tip: Piperazine derivatives are polar. If the product does not extract well, adjust the aqueous layer to pH >12 using 1N NaOH to ensure the amine is fully deprotonated and lipophilic.
-
-
Purification: Dry organic layers over Na
SO , filter, and concentrate. Purify via flash chromatography (DCM/MeOH/NH OH).
Protocol B: Ruthenium-Catalyzed Hydrogen Borrowing (Green)
Reference Basis: Guillena et al. (Chem. Rev.) / Williams et al. (Org. Lett.)
Reagents:
-
Primary Alcohol (1.0 equiv)
-
Catalyst: [Ru(p-cymene)Cl
] (0.5 mol%) + DPEphos (1.0 mol%) -
Base: K
CO (0.1 equiv) Note: Only catalytic base is needed. -
Solvent: t-Amyl alcohol or Toluene.
Procedure:
-
Setup: In a pressure tube or sealed vial, combine piperazine (1.2 equiv), alcohol (1.0 equiv), Ru-catalyst, ligand, and K
CO . -
Solvent: Add solvent (degassed) to reach 0.5 M concentration.
-
Reaction: Seal the vessel and heat to 110°C for 18–24 hours.
-
Mechanism Check: The system must be closed to prevent the escape of the intermediate aldehyde before it reacts.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove the catalyst and salts.
-
Purification: Concentrate the filtrate. Recrystallization is often sufficient due to the high cleanliness of this reaction (no stoichiometric salt waste).
Decision Matrix: Which Method to Choose?
| Scenario | Recommended Method | Why? |
| Early Discovery / HTS | Reductive Amination | Highest success rate, mildest conditions, tolerates most functional groups. |
| Simple Alkyl Chains | Cheap reagents, fast, no heavy metals. | |
| Large Scale (Kg) | Hydrogen Borrowing | Lowest cost of goods (alcohols vs halides), minimal waste disposal costs. |
| Acid Sensitive Groups | Avoids the acetic acid used in reductive amination. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[16] 11, 1996, pp. 3849-3862.[16]
-
Guillena, G., et al. "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews, vol. 110, no. 3, 2010, pp. 1611-1641.
-
Hamid, M. H., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society, vol. 131, no. 5, 2009, pp. 1766-1774.
-
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811.
-
Nalikezhathu, A., et al. "Ruthenium(II) Catalyzed Diol-Diamine Coupling to Provide Piperazines."[14] Organic Letters, vol. 25, 2023, pp. 1754-1759.[14]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. Hydrogen autotransfer with alcohols for alkylations - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01626B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 7. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine synthesis [organic-chemistry.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 1-(4-Bromophenyl)-4-isopropylpiperazine
For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of synthetic and analytical methodologies for 1-(4-Bromophenyl)-4-isopropylpiperazine, a key building block in medicinal chemistry. We will delve into the nuances of synthetic routes, offering insights into achieving consistent yields and purity, and discuss robust analytical techniques for reliable characterization.
Introduction to 1-(4-Bromophenyl)-4-isopropylpiperazine and the Imperative of Reproducibility
This guide will explore common synthetic pathways, focusing on the critical parameters that govern their reproducibility. We will also examine analytical techniques for the quality control of 1-(4-Bromophenyl)-4-isopropylpiperazine, providing actionable protocols and troubleshooting advice.
Synthetic Methodologies: A Comparative Analysis
The synthesis of 1-aryl-4-alkylpiperazines such as 1-(4-Bromophenyl)-4-isopropylpiperazine can be approached through several methods, each with its own set of advantages and challenges regarding reproducibility. The two primary strategies involve the formation of the C-N bond between the aryl group and the piperazine nitrogen.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[2] This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination synthesis of 1-(4-Bromophenyl)-4-isopropylpiperazine.
The reproducibility of the Buchwald-Hartwig amination is highly dependent on several critical parameters:
-
Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine ligand is paramount. Modern precatalysts, such as G3 or G4 palladacycles, often provide more consistent results than traditional sources like Pd(OAc)2 due to their efficient formation of the active Pd(0) species.[3] The ligand stabilizes the catalyst and facilitates the catalytic cycle. For the coupling of a secondary amine like 1-isopropylpiperazine, ligands such as RuPhos or BrettPhos are often effective.[3][4] Inconsistent catalyst activity, often due to impurities or degradation, is a major source of variability.
-
Base Selection and Quality: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[3] The physical properties of the base, such as particle size, can significantly impact the reaction rate and reproducibility.[3] It is crucial to use a high-purity, anhydrous base.
-
Solvent and Atmosphere: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Reactions are typically run under an inert atmosphere (e.g., argon or nitrogen). Failure to maintain inert conditions is a frequent cause of failed or low-yielding reactions.
-
Side Reactions: Potential side reactions that can affect yield and purity include hydrodehalogenation of the aryl bromide and the formation of diarylated piperazine byproducts, although the latter is less common with a monosubstituted piperazine starting material.
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add 4-bromoiodobenzene (1.0 mmol) and 1-isopropylpiperazine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Method 2: Two-Step Nucleophilic Aromatic Substitution (SNAr) Approach
An alternative to palladium-catalyzed coupling is a two-step approach analogous to the synthesis of 1-(4-bromophenyl)piperidine.[5] This method involves an initial nucleophilic substitution to form an N-arylpiperazine intermediate, followed by alkylation. However, for the target molecule, a more direct two-step synthesis starting from 1,4-dibromobenzene and piperazine, followed by N-isopropylation, or a one-pot reaction of 1,4-dibromobenzene with 1-isopropylpiperazine can be envisioned, though the latter may suffer from selectivity issues. A more controlled approach is the reaction of 4-bromoaniline with a bis(2-haloethyl)amine derivative.
Conceptual Workflow for a Two-Step Synthesis:
Sources
- 1. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
Head-to-Head: Brominated vs. Fluorinated Phenylpiperazines in CNS Drug Discovery
This guide provides a technical head-to-head comparison of brominated versus fluorinated phenylpiperazines, designed for medicinal chemists and pharmacologists.
Executive Summary
In the optimization of phenylpiperazine scaffolds—privileged structures in CNS drug discovery (e.g., Aripiprazole, Vortioxetine)—the choice between bromination and fluorination is rarely a simple bioisostere swap. It represents a strategic fork between metabolic stability (Fluorine) and binding affinity/selectivity (Bromine) .
-
Fluorine (F): The "Shield." Primarily used to block metabolic hotspots (CYP450 hydroxylation) and modulate pKa without adding significant steric bulk. It mimics hydrogen sterically but exerts profound electronic withdrawal.
-
Bromine (Br): The "Anchor." utilized to fill hydrophobic pockets and, critically, to establish Halogen Bonds (XB) via sigma-holes. It significantly increases lipophilicity (LogP) and often drives potency at the cost of molecular weight and metabolic liability.
Part 1: Physicochemical & Structural Divergence
The distinct behaviors of these analogs stem from fundamental atomic differences. The "Sigma Hole" effect is the critical differentiator for binding affinity.
| Feature | Fluorine (F) | Bromine (Br) | Impact on Phenylpiperazine |
| Van der Waals Radius | 1.47 Å | 1.85 Å | F is a steric mimic of H (1.20 Å). Br imposes significant steric demand, requiring a dedicated pocket. |
| Electronegativity | 3.98 | 2.96 | F strongly pulls electron density, lowering the pKa of the piperazine nitrogen (via inductive effect). |
| C-X Bond Energy | ~485 kJ/mol | ~280 kJ/mol | F is metabolically inert; Br is a potential handle for further functionalization or metabolic debromination. |
| Lipophilicity ( | +0.14 | +0.86 | Br dramatically increases LogP, enhancing BBB penetration but increasing non-specific binding. |
| Sigma Hole ( | Negligible | Significant | Br has a positive electrostatic potential cap opposite the C-Br bond, enabling Halogen Bonding with carbonyls in receptors. |
Part 2: Synthetic Accessibility (The Chemist’s View)
From a process chemistry perspective, the synthesis of these two analogs diverges significantly due to the reactivity of the C-X bond in Palladium-catalyzed cross-couplings (Buchwald-Hartwig).
The "Buchwald Asymmetry"
-
Fluorinated Phenylpiperazines: EASY. Aryl fluorides are generally inert to Pd(0) oxidative addition under standard conditions. You can couple a bromo-fluorobenzene with piperazine; the catalyst reacts exclusively at the bromine, leaving the fluorine intact.
-
Brominated Phenylpiperazines: DIFFICULT. You cannot react a dibromobenzene with piperazine without generating a statistical mixture of mono- and bis-aminated products (oligomers). You must use a "Leaving Group Differential" strategy (e.g., Iodo-Bromo) or a protected aniline precursor.
Graphviz: Synthetic Decision Tree
Figure 1: Synthetic workflow illustrating the "Leaving Group Differential" required for brominated analogs.
Part 3: Pharmacological Performance
The Sigma Hole & Binding Affinity
In 5-HT receptors (e.g., 5-HT2A, 5-HT6), the binding pocket often contains a backbone carbonyl oxygen (e.g., on TM4 or TM5).
-
Bromine: Forms a linear Halogen Bond (C-Br···O=C) . This is a directional, stabilizing interaction (2–5 kcal/mol) that mimics a hydrogen bond but is hydrophobic.
-
Fluorine: Lacks a polarizable sigma hole. It cannot form this bond. If the receptor relies on this interaction, F-substitution will result in a 10–100x loss in affinity .
Selectivity Profiles (Case Study: DAT vs 5-HT)
Data indicates that halogen identity shifts selectivity between transporters (DAT/SERT) and receptors.
| Compound | Structure | Target Affinity (Ki) | Note |
| mCPP | 1-(3-Cl-Ph)-piperazine | 5-HT2C (Agonist) | Classic serotonergic probe. |
| 3C-PEP | 1-(3-Cl-Ph)-4-phenethyl | DAT (0.04 nM) | Highly selective DAT inhibitor.[1] |
| F-Analog | 1-(3-F-Ph)-piperazine | Reduced affinity | Loss of lipophilic/XB interaction reduces potency. |
| Br-Analog | 1-(4-Br-2,5-OMe-Ph) | 5-HT2A (High) | "DOB" analog; Br is critical for high affinity agonist activity. |
Part 4: Experimental Protocols
Protocol A: Selective Synthesis of 1-(4-Bromophenyl)piperazine
Rationale: Uses the reactivity difference between Aryl-I and Aryl-Br to install the piperazine without losing the bromine atom.
Materials:
-
1-Bromo-4-iodobenzene (1.0 eq)
-
Piperazine (anhydrous, 3.0 eq - excess prevents bis-arylation)
-
Pd2(dba)3 (1 mol%)
-
Xantphos (2 mol%)
-
NaOtBu (1.4 eq)
-
Toluene (anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under Ar, charge a flame-dried Schlenk flask with Pd2(dba)3, Xantphos, and NaOtBu. Add Toluene and stir for 5 mins to pre-form the active catalyst.
-
Addition: Add 1-Bromo-4-iodobenzene and Piperazine.
-
Reaction: Heat to 80°C. Monitor by HPLC/TLC. Critical: The reaction is complete when the starting iodide is consumed. Do not overheat, or the bromide will eventually react.
-
Workup: Filter through Celite to remove Pd. Dilute with EtOAc, wash with water.
-
Purification: The product is a secondary amine. Purify via Column Chromatography (DCM/MeOH/NH3).
-
Validation: 1H NMR must show the symmetric AA'BB' system of the phenyl ring shifted by the Br, and the integration of piperazine protons.
Protocol B: Microsomal Stability Assay (Metabolic Blockade)
Rationale: To quantify the "Fluorine Effect" on preventing oxidative metabolism.
-
Preparation: Prepare 10 mM stocks of the F-analog and Br-analog in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).
-
Initiation: Add NADPH regenerating system (1 mM). Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs time.
-
Expectation: F-analog t1/2 > Br-analog t1/2 (if para-hydroxylation is the primary route).
-
References
-
Halogen Bonding in GPCRs: Title: A new serotonin 5-HT6 receptor antagonist with procognitive activity – Importance of a halogen bond interaction to stabilize the binding.[2] Source: PubMed Central (2017). URL:[Link]
-
Buchwald-Hartwig Methodology: Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal.[3] URL:[Link]
-
Pharmacology of Phenylpiperazines: Title: Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands.[4] Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). URL:[Link]
-
Metabolic Stability of Fluorinated Molecules: Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: NIH / PubMed. URL:[Link]
Sources
- 1. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
